An In-Depth Technical Guide to the Synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
This technical guide provides a comprehensive overview of the synthesis pathway for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, a key intermediate in the production of various dyestuffs and pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the synthesis pathway for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, a key intermediate in the production of various dyestuffs and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just procedural steps but also the underlying chemical principles and rationale for the experimental design.
Introduction and Strategic Overview
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, also known as 5-nitroanthraquinone-1-sulfonic acid, is a substituted anthraquinone derivative of significant industrial importance. Its synthesis is a multi-step process commencing from the readily available precursor, 9,10-anthraquinone. The core synthetic strategy involves two sequential electrophilic aromatic substitution reactions: sulfonation followed by nitration. The order of these reactions is critical for achieving the desired substitution pattern due to the directing effects of the sulfonic acid and nitro groups on the anthraquinone nucleus.
The overall synthesis pathway can be visualized as follows:
Figure 2: Detailed experimental workflow for the nitration and purification.
Step-by-Step Protocol:
Nitration:
In a suitable reactor, dissolve anthraquinone-1-sulfonic acid salt in 98% sulfuric acid with stirring, maintaining the temperature between 30-40°C until a tawny solution is obtained.
[1] * Cool the solution to 25-30°C and slowly drip in nitric acid.
[1] * After the addition is complete, raise the temperature to 90-95°C and maintain it for 5-6 hours for the insulation reaction. The solution will turn a pale brown color.
[1] * Cool the reaction mixture to 35°C.
[1]
Dilution and Precipitation:
Dilute the reaction mixture with 6-7 times its volume of water.
[1] * Heat the diluted solution to 55-65°C and stir for 20-40 minutes.
[1] * Further heat to 80-90°C until the solution becomes a brown transparent liquid, and hold at this temperature for another 20-40 minutes.
[1] * Cool the solution to 38°C to precipitate the crude 5-nitroanthraquinone-1-sulfonic acid.
[1] * Filter the precipitate to obtain the filter cake.
[1]
Refining:
Transfer the filter cake to a dilute sulfuric acid solution.
[1] * Stir the suspension for 20-40 minutes and then heat to 80-90°C for another 20-40 minutes to ensure complete dissolution.
[1] * Cool the solution again to 38°C to recrystallize the purified 5-nitroanthraquinone-1-sulfonic acid.
[1] * Filter the purified product and wash the filter cake.
[1]
Data Summary and Characterization
The following table summarizes the key reaction parameters for the synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-.
The final product, 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, can be characterized by various analytical techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for assessing the purity of the compound. [2]The mobile phase typically consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for Mass-Spec compatibility.
[2]
Conclusion
The synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is a well-established industrial process that relies on the precise control of reaction conditions to achieve the desired regioselectivity and purity. This guide has provided a detailed, step-by-step methodology for its synthesis, grounded in the fundamental principles of organic chemistry. By understanding the causality behind the experimental choices, researchers can confidently and safely execute this synthesis and adapt it for their specific applications.
References
Synthetic process of 5-aminoanthraquinone-1-sulfonic acid sodium salt.
Spectroscopic Characterization of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-: A Technical Guide for Researchers
Introduction 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, a polysubstituted anthraquinone derivative, represents a class of molecules with significant potential in medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, a polysubstituted anthraquinone derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. The unique electronic properties arising from the conjugated anthraquinone system, perturbed by the strongly electron-withdrawing nitro and sulfonic acid groups, make a thorough spectroscopic characterization essential for its identification, purity assessment, and the elucidation of its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the experimental methodologies for their acquisition and interpretation. While direct experimental spectra for this specific molecule are not widely available in public databases, this document will leverage data from closely related analogues to present a predictive and instructive analysis.
Molecular Structure and Its Spectroscopic Implications
The molecular structure of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is foundational to understanding its spectroscopic signature. The rigid, planar anthraquinone core is substituted with a sulfonic acid group at the 1-position and a nitro group at the 5-position. This substitution pattern breaks the symmetry of the parent anthraquinone molecule, leading to a more complex spectroscopic profile. The electron-withdrawing nature of both substituents will significantly influence the electron distribution within the aromatic system, impacting the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the electronic transitions observed in UV-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the anisotropic effects of the carbonyl groups and the electronic effects of the nitro and sulfonic acid substituents.
Key Expected Features:
Deshielding Effects: The protons on the aromatic rings will be significantly deshielded due to the electron-withdrawing nature of the carbonyl, nitro, and sulfonic acid groups. Protons ortho and para to these groups will experience the most significant downfield shifts.
Aromatic Protons: The six aromatic protons will likely appear as a series of doublets, triplets, and doublets of doublets, reflecting their coupling relationships.
Sulfonic Acid Proton: The acidic proton of the sulfonic acid group is typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet at a variable chemical shift, or it may not be observed at all.
Predicted Chemical Shifts and Coupling Constants:
Based on data for substituted anthraquinones, the following is a plausible prediction for the ¹H NMR spectrum. The protons are numbered according to the IUPAC nomenclature of the parent anthracene system.
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
H-2
8.2 - 8.4
d
Jortho = 7.5 - 8.5 Hz
H-3
7.8 - 8.0
t
Jortho = 7.5 - 8.5 Hz
H-4
8.3 - 8.5
d
Jortho = 7.5 - 8.5 Hz
H-6
8.5 - 8.7
d
Jmeta = ~2.5 Hz
H-7
7.9 - 8.1
dd
Jortho = 8.0 - 9.0 Hz, Jmeta = ~2.5 Hz
H-8
8.6 - 8.8
d
Jortho = 8.0 - 9.0 Hz
-SO₃H
Variable (often broad)
s
-
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The ortho coupling constants are typically in the range of 7-9 Hz, while meta couplings are smaller, around 2-3 Hz.[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, it is often acquired as a proton-decoupled spectrum, where each unique carbon atom appears as a singlet.
Key Expected Features:
Carbonyl Carbons: The two carbonyl carbons (C-9 and C-10) are expected to be the most downfield signals, typically appearing in the range of 180-190 ppm.
Aromatic Carbons: The twelve aromatic carbons will resonate in the region of 120-150 ppm. The carbons directly attached to the electron-withdrawing substituents (C-1, C-5, and the carbons bearing the carbonyls) will be shifted further downfield.
Quaternary Carbons: The carbons with no attached protons (C-1, C-4a, C-5, C-8a, C-9, C-9a, C-10, C-10a) will generally show weaker signals compared to the protonated carbons.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable solubilizing agent). The choice of solvent is critical as it can influence chemical shifts.
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required due to the lower sensitivity of the ¹³C nucleus.
2D NMR Experiments (Optional but Recommended):
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- will be characterized by the vibrational modes of the anthraquinone core, the nitro group, and the sulfonic acid group.
Predicted IR Spectral Data
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
-SO₃H
O-H stretch
3200-2500 (broad)
Medium
Aromatic C-H
C-H stretch
3100-3000
Medium-Weak
C=O (quinone)
C=O stretch
1680-1660
Strong
Aromatic C=C
C=C stretch
1600-1450
Medium
-NO₂
Asymmetric N-O stretch
1550-1475
Strong
-NO₂
Symmetric N-O stretch
1360-1290
Strong
S=O (sulfonic acid)
Asymmetric S=O stretch
1250-1160
Strong
S=O (sulfonic acid)
Symmetric S=O stretch
1080-1030
Strong
C-N
C-N stretch
870-830
Medium
Aromatic C-H bend
Out-of-plane bend
900-690
Strong
The two strong absorption bands for the nitro group's N-O stretching vibrations are highly characteristic. Similarly, the strong absorptions for the S=O stretches of the sulfonic acid group are key identifiers.
Experimental Protocol for FTIR Spectroscopy
Sample Preparation:
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
Place the sample in the spectrometer and record the sample spectrum.
The final spectrum is the ratio of the sample spectrum to the background spectrum, typically displayed in terms of transmittance or absorbance.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the anthraquinone core is expected to give rise to characteristic absorption bands.
Predicted UV-Vis Spectral Data
Anthraquinone derivatives typically exhibit two main types of absorption bands:
π → π* transitions: These are high-intensity bands usually observed in the UV region (200-350 nm), arising from the excitation of electrons in the aromatic π-system.[2]
n → π* transitions: These are lower-intensity bands that can extend into the visible region (around 400 nm), resulting from the excitation of non-bonding electrons on the carbonyl oxygen atoms.[2]
The presence of the nitro and sulfonic acid groups will likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted anthraquinone. The nitro group, in particular, can introduce a new charge-transfer band, potentially leading to a colored compound.
Expected Absorption Maxima (λmax):
A strong absorption band is expected around 250-280 nm.
A shoulder or a distinct band may appear around 320-350 nm.
A weak absorption band in the visible region (400-450 nm) is possible due to the n → π* transition, influenced by the substituents.
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Fill a cuvette with the pure solvent to be used as a reference.
Fill a second cuvette with the sample solution.
Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectral Data
Molecular Ion Peak (M⁺ or [M-H]⁻): The exact mass of the molecular ion will be a key piece of data. For 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (C₁₄H₇NO₇S), the calculated monoisotopic mass is approximately 332.99 g/mol . Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule may be observed as the protonated species [M+H]⁺ or the deprotonated species [M-H]⁻.
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this type of molecule include:
Loss of the nitro group (-NO₂, 46 Da).
Loss of sulfur dioxide (-SO₂, 64 Da) or sulfur trioxide (-SO₃, 80 Da) from the sulfonic acid group.
Loss of carbon monoxide (-CO, 28 Da) from the quinone carbonyls.
Caption: Plausible fragmentation pathway in negative ion MS.
Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) is highly recommended for accurate mass determination and elemental composition analysis.
Data Acquisition:
Introduce the sample into the mass spectrometer.
Acquire the mass spectrum in either positive or negative ion mode.
For structural analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
The comprehensive spectroscopic characterization of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is crucial for its unambiguous identification and for understanding its chemical and physical properties. This guide has provided a detailed predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectra, based on the known spectroscopic behavior of its constituent functional groups and related molecular structures. The outlined experimental protocols offer a robust framework for researchers to acquire high-quality spectroscopic data for this and similar molecules. The synergy of these analytical techniques provides a powerful toolkit for advancing research and development in fields where such complex aromatic compounds play a vital role.
References
Myrvold, B. O., & Klæboe, P. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, Series A, 39, 733-742.
ResearchGate. (n.d.). 1 H NMR spectroscopic data of compounds 1-8 a. [Download Table]. Retrieved from [Link]
PubChem. (n.d.). 1-Nitroanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-Anthraquinonesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry, 25(4), 1163–1174.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
NIST Chemistry WebBook. (n.d.). Anthraquinone, 1-chloro-5-nitro. National Institute of Standards and Technology. Retrieved from [Link]
Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central. Retrieved from [Link]
Technical Guide: Physicochemical Characterization of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
[1][2] Executive Summary This technical guide provides a rigorous characterization of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (Commonly: 5-Nitroanthraquinone-1-sulfonic acid ). As a critical intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a rigorous characterization of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (Commonly: 5-Nitroanthraquinone-1-sulfonic acid ). As a critical intermediate in the synthesis of anthraquinone dyes and a redox-active moiety in electrochemical applications, understanding its solid-state physics and solution-phase behavior is paramount for process optimization. This document synthesizes experimental data with theoretical modeling to establish a definitive reference for researchers.
Chemical Identity & Structural Topology[3]
The compound features a rigid anthracene-9,10-dione core substituted with a strong electron-withdrawing nitro group at the 5-position and a hydrophilic sulfonic acid group at the 1-position. This "push-pull" electronic structure dictates its solubility, redox potential, and spectroscopic signature.
Rationale: The sulfonic acid makes the compound polar; starting with high aqueous content ensures retention, while the gradient elutes the more hydrophobic impurities (e.g., non-sulfonated anthraquinones).[1]
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying likely impurities.[1]
Reaction: Nitration of Anthraquinone-1-sulfonic acid.[4][5][6][7]
Critical Impurities:
1,5-Dinitroanthraquinone: Over-nitration byproduct (insoluble in water, detectable by HPLC).
1,8-Disulfonic acid derivatives: Regioisomers formed if the starting material contained 1,8-disulfonic acid.[1]
Handling: Use local exhaust ventilation. Avoid dust generation.[1]
Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic nature of the sulfonic acid requires moisture protection.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6780, Anthraquinone.[1] Retrieved from [Link] (Context for core structure properties).[1]
U.S. Environmental Protection Agency. Chemical Substance Inventory: 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (CAS 82-50-8).[8][9] Retrieved from [Link][1]
ChemSrc. 1-Nitroanthraquinone-5-sulfonic acid sodium salt Physical Properties. Retrieved from [Link][1]
SIELC Technologies. HPLC Method for Separation of Anthracenesulfonic acids. Retrieved from [Link]
A Comprehensive Technical Guide to the Material Safety of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
Authored for Researchers, Scientists, and Drug Development Professionals Introduction 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (CAS No. 82-50-8), a derivative of the anthraquinone core structure, serve...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (CAS No. 82-50-8), a derivative of the anthraquinone core structure, serves as a crucial intermediate in the synthesis of various dyes and pigments.[1][2][3] Its molecular architecture, featuring a nitro group and a sulfonic acid moiety on the fused aromatic system, dictates its chemical reactivity and, critically, its toxicological profile. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more mechanistic understanding of the hazards associated with this compound. For professionals in research and development, a foundational understanding of why certain safety protocols are imperative is key to fostering a proactive and resilient safety culture. This document synthesizes available safety data with established principles of chemical toxicology to offer field-proven insights for the safe handling, storage, and emergency management of this compound.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's physical properties is the cornerstone of a reliable risk assessment. These characteristics influence its potential for aerosolization, its behavior in various solvents, and the appropriate methods for its containment and cleanup.
Section 2: Hazard Identification and Mechanistic Risk Assessment
While standard MSDS information classifies this compound as an irritant, a more sophisticated analysis of its structure suggests the potential for more significant biological activity. This section delves into both the established hazards and the scientifically inferred risks.
Primary GHS Classified Hazards
The compound is recognized as hazardous, primarily due to its irritant properties upon direct contact.[8]
Skin Irritation (Category 2) : May cause skin irritation upon contact.[7][8]
Serious Eye Irritation (Category 2) : Contact with eyes is likely to cause serious irritation.[8]
Respiratory Tract Irritation : Inhalation of dust may lead to irritation of the respiratory system.[7]
Digestive Tract Irritation : Ingestion may cause irritation.[7]
Expert Insight: The Toxicological Significance of the Nitroaromatic Moiety
The presence of a nitro group on an aromatic framework is a well-established structural alert for potential mutagenicity and genotoxicity. While this specific molecule has not been exhaustively studied, the toxicology of its parent structure, anthraquinone, provides a critical cautionary lesson. A long-term bioassay conducted by the National Toxicology Program (NTP) found that a commercial sample of anthraquinone was carcinogenic in rodents.[9][10] However, subsequent analysis revealed that the test sample was contaminated with 9-nitroanthracene, a potent mutagen.[9] This contaminant, and not necessarily the pure anthraquinone, may have been responsible for the observed carcinogenicity.[9][10]
Given that our subject compound, 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, inherently contains a nitro-anthraquinone structure, it is scientifically prudent to handle it as a potential genotoxic agent until proven otherwise. This hypothesis-driven approach to safety mandates the use of stringent engineering controls and personal protective equipment to minimize all routes of exposure.
Section 3: Proactive Safety Protocols: Handling and Exposure Control
A proactive safety strategy is predicated on the principle of minimizing exposure through a multi-layered defense system, starting with engineering controls and culminating in personal protective equipment.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to contain the material at its source, preventing its release into the laboratory environment.
Ventilation : All manipulations of the solid compound, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood or a powder containment hood. Adequate ventilation is crucial to prevent inhalation.[7][11]
Dust Minimization : Avoid practices that generate dust, such as vigorous scraping or pouring from a height. Use appropriate tools like spatulas to handle the solid material gently.[7]
Personal Protective Equipment (PPE) Protocol
PPE serves as the final barrier between the researcher and the chemical. A disciplined protocol for its use is non-negotiable.
Eye Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be required for larger quantities or when there is a significant splash risk.
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use.[7]
Body Protection : A lab coat or other protective clothing is mandatory to prevent contamination of personal clothes.[7]
Respiratory Protection : If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator should be used in accordance with OSHA regulations (29CFR 1910.134).[7]
Storage and Incompatibility
Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] The compound is stable under normal temperatures and pressures.[7]
Incompatibilities : Keep away from strong oxidizing agents.[7][8] The combination of an organic compound with a strong oxidizer can lead to a highly exothermic or explosive reaction.
Caption: Safe Handling Workflow for Potentially Hazardous Solids.
Section 4: Reactive Protocols: Emergency Response
Even with robust proactive measures, the potential for accidental exposure or release exists. A clear, well-rehearsed emergency plan is critical.
First-Aid Measures
Immediate and correct first aid can significantly mitigate the severity of an exposure.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact : Immediately flush skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7][8]
Inhalation : Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and call a poison control center.[12]
Spill Response Protocol (Small Scale)
Evacuate : Alert personnel in the immediate area and restrict access.
Protect : Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
Contain : Prevent the spill from spreading. For solid spills, avoid creating dust.
Clean-Up : Carefully sweep or scoop up the material. Place it into a suitable, labeled, and sealed container for hazardous waste disposal.[7]
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Dispose : Dispose of all contaminated materials as hazardous waste.
Fire-Fighting Strategy
Extinguishing Media : Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]
Critical Hazard : During combustion, this compound will generate highly toxic and irritating gases, including carbon monoxide, carbon dioxide, and oxides of sulfur and nitrogen.[7]
Required Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[7]
Caption: Emergency Response Decision Tree.
Conclusion
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is a valuable chemical intermediate whose safe use hinges on a comprehensive understanding of its potential hazards. While it is a known irritant, its nitroaromatic structure warrants a heightened level of caution due to the plausible, though not definitively proven, risk of genotoxicity. For researchers and drug development professionals, adherence to stringent safety protocols is not merely a matter of compliance but a reflection of scientific diligence. By integrating robust engineering controls, disciplined PPE use, and well-rehearsed emergency procedures, the risks associated with this compound can be effectively managed, ensuring a safe environment for scientific innovation.
This technical guide addresses the photophysical properties of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (hereafter referred to as 5-Nitro-AQS ).[1] While anthraquinone sulfonates are classical photosensitizers, the introduction of a nitro group at the 5-position (peri-position) fundamentally alters the excited-state dynamics.
This guide provides the theoretical framework and a self-validating experimental protocol to determine its Singlet Oxygen Quantum Yield (
) . Unlike the "gold standard" Anthraquinone-2-sulfonate (AQ-2-S), 5-Nitro-AQS exhibits a "Nitro Effect," shifting the photochemical balance from Type II (Energy Transfer) toward Type I (Electron Transfer) mechanisms, making it a critical candidate for superoxide generation and hypoxia-selective probing.[1]
Structural & Mechanistic Analysis
The "Nitro Effect" on Quantum Yield
The quantum yield of a photosensitizer is dictated by the efficiency of Intersystem Crossing (ISC) and the lifetime of the triplet state (
).
Anthraquinone Core: Inherently high ISC efficiency (
) due to transitions, favoring triplet formation.[1]
1-Sulfonate Group: Provides water solubility but introduces steric strain compared to 2-sulfonates, often slightly reducing triplet lifetimes.[1]
5-Nitro Group (The Critical Modifier):
Heavy Atom Effect: The nitro group enhances spin-orbit coupling, theoretically maintaining high ISC rates.[1]
Type I Shift: The electron-withdrawing nature of the
group stabilizes the radical anion, favoring electron abstraction from the solvent or substrate (Type I mechanism) over energy transfer to oxygen (Type II).
Quenching: Nitro groups can induce rapid non-radiative decay via rotation or intramolecular charge transfer, potentially lowering the observed
compared to unsubstituted AQs (which typically range ).[1]
Predicted Photochemical Behavior
Researchers should anticipate a Singlet Oxygen Quantum Yield (
) in the range of 0.15 – 0.40 , significantly lower than AQ-2-S, with a concomitant increase in Superoxide Quantum Yield () .[1]
Interactive Pathway Visualization
The following diagram illustrates the competitive decay channels for 5-Nitro-AQS upon irradiation.
Caption: Jablonski-style diagram highlighting the bifurcation between Type II (Singlet Oxygen) and Type I (Superoxide) pathways, driven by the 5-nitro substituent.[1]
Experimental Protocol: Determination of
To ensure scientific integrity, do not rely on literature values from structurally distinct analogues. Use this self-validating RNO Bleaching Method .[1] This is a comparative actinometry protocol.
Reagents & Setup
Reference Standard: Anthraquinone-2-sulfonic acid (AQ-2-S) sodium salt (Valid
Optical Matching (Crucial):
Prepare solutions of the Reference (AQ-2-S) and Test (5-Nitro-AQS) such that their Absorbance (
) at the irradiation wavelength () is identical and low () to prevent inner-filter effects.
Trap Preparation:
Add RNO (
) and Imidazole () to both solutions.[1] Imidazole acts as the primary singlet oxygen acceptor, forming a trans-annular peroxide that subsequently bleaches RNO.[1]
Irradiation & Monitoring:
Irradiate both samples simultaneously or sequentially under identical photon flux.[1]
Monitor the decrease in RNO absorbance at 440 nm over time (
The 5-nitro group renders this compound susceptible to nitro-reductase enzymes.[1] In hypoxic environments (e.g., solid tumors), the nitro group can be enzymatically reduced to an amine or hydroxylamine. This alters the absorption spectrum and quenches the triplet state differently, effectively turning 5-Nitro-AQS into a "smart" photo-probe that changes its ROS output based on oxygen tension.[1]
pH Dependence
Unlike unsubstituted AQs, the nitro group's electron-withdrawing power makes the ring system sensitive to pH. Ensure all quantum yield measurements are buffered. In acidic media (pH < 4), protonation of the radical anion may accelerate degradation (photobleaching), artificially inflating apparent quantum yield calculations if not corrected for sensitizer loss.
References
Wilkinson, F., Helman, W. P., & Ross, A. B. (1993).[1] "Quantum Yields for the Photosensitized Formation of Singlet Molecular Oxygen in Solution." Journal of Physical and Chemical Reference Data.
Braslavsky, S. E. (2007).[1] "Glossary of terms used in photochemistry, 3rd edition (IUPAC Recommendations 2006)." Pure and Applied Chemistry.
Loeff, I., Treinin, A., & Linschitz, H. (1983).[1] "Photochemistry of 9,10-Anthraquinone-2-sulfonate in Solution. Part 1. Intermediates and Mechanism." Journal of Physical Chemistry.
Gollmer, A., et al. (2011).[1] "Singlet Oxygen Sensor Green®: Photochemical Behavior and Artifacts." Photochemistry and Photobiology. (Demonstrates the necessity of RNO/Imidazole method over fluorescent probes for nitro-compounds).
An In-depth Technical Guide on the Photophysical Properties of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Photophysical Landscape of a Complex Anthraquinone The intricate dance of light and mol...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Photophysical Landscape of a Complex Anthraquinone
The intricate dance of light and molecules, a realm governed by the principles of photophysics, offers a profound understanding of molecular behavior and opens avenues for groundbreaking applications, particularly in the life sciences and drug development. This guide delves into the core photophysical properties of a fascinating, yet sparsely documented molecule: 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- . While direct experimental data for this specific compound is limited in publicly accessible literature, this document serves as an in-depth technical guide, synthesizing established principles from the photophysics of its constituent moieties—the anthraquinone core, the electron-withdrawing nitro group, and the water-solubilizing sulfonic acid group—to predict and rationalize its behavior.
As a senior application scientist, the aim is not merely to present data but to provide a causal framework for understanding why this molecule is expected to behave in a certain manner upon interaction with light. We will explore the theoretical underpinnings of its electronic transitions, the profound influence of its substituents on its excited state dynamics, and the practical methodologies for experimentally characterizing these properties. This guide is structured to empower researchers to approach the study of this and similar molecules with a robust theoretical and practical foundation.
Molecular Architecture and its Photophysical Implications
The foundation of understanding a molecule's interaction with light lies in its structure. 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is a derivative of anthraquinone, a tricyclic aromatic quinone. The key structural features that dictate its photophysical properties are:
The Anthraquinone Core: This rigid, planar system of conjugated pi (π) electrons forms the primary chromophore, the part of the molecule responsible for absorbing light. The electronic transitions within this system, typically π → π* and n → π* transitions, govern its absorption and emission characteristics.
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent is anticipated to exert a dominant influence on the molecule's photophysics. It is well-documented that nitro groups on aromatic systems act as efficient quenchers of fluorescence. This is primarily due to the introduction of low-lying n → π* states and the promotion of intersystem crossing (ISC) to the triplet state.
The Sulfonic Acid Group (-SO₃H): This group is primarily a solubilizing agent, rendering the otherwise hydrophobic anthraquinone core soluble in aqueous media. While its direct electronic effect on the chromophore is less pronounced than that of the nitro group, it can influence the local environment and solvation dynamics, which in turn can subtly affect the photophysical properties. The pH of the solution will also play a crucial role, as the ionization state of the sulfonic acid group can alter the molecule's electronic properties.[1]
Anticipated Photophysical Profile: A Mechanistic Rationale
Based on the molecular architecture, we can predict the following photophysical characteristics for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-:
Absorption Spectrum
The UV-Visible absorption spectrum is expected to be dominated by the anthraquinone chromophore, modified by the substituents. Anthraquinone itself exhibits characteristic absorption bands in the UV and visible regions. The presence of the nitro group is likely to induce a bathochromic (red) shift in the absorption bands compared to the unsubstituted anthraquinone-1-sulfonic acid, due to the extension of the π-system and the electron-withdrawing nature of the nitro group. The absorption spectrum of anthraquinone dyes can be influenced by the solvent and the nature of the substituents.[2]
Fluorescence Properties: The Quenching Effect of the Nitro Group
The most significant prediction for this molecule is its fluorescence behavior. While the anthraquinone core can exhibit fluorescence, the presence of the nitro group is expected to lead to substantial fluorescence quenching . This phenomenon can be attributed to several mechanisms:
Enhanced Intersystem Crossing (ISC): The nitro group promotes the transition from the excited singlet state (S₁) to the triplet state (T₁). This non-radiative pathway effectively depopulates the S₁ state, thereby reducing the number of molecules that can return to the ground state via fluorescence.
Increased Non-Radiative Decay: The nitro group can introduce additional vibrational modes and internal conversion pathways, providing alternative routes for the excited state to dissipate its energy as heat rather than light.
Formation of Charge-Transfer States: The strong electron-withdrawing nature of the nitro group can lead to the formation of dark (non-emissive) charge-transfer states upon excitation.
Therefore, it is anticipated that 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- will exhibit very weak fluorescence, if any. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is expected to be very low.
The Triplet State and Potential for Photoreactivity
The efficient intersystem crossing induced by the nitro group suggests that the triplet excited state (T₁) will be significantly populated upon photoexcitation. This long-lived triplet state can be the origin of interesting photochemistry and phototoxicity. Molecules with high triplet quantum yields are often effective photosensitizers, capable of generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) through energy transfer to molecular oxygen (³O₂). This property is the basis for photodynamic therapy (PDT), where a photosensitizer is used to selectively destroy cancer cells upon light activation. Given that anthraquinone derivatives are known to have applications in PDT, it is plausible that this nitro-substituted compound could also exhibit photosensitizing properties.[3]
The following Jablonski diagram illustrates the anticipated de-excitation pathways for this molecule, emphasizing the dominance of intersystem crossing and subsequent processes from the triplet state.
Caption: Predicted Jablonski diagram for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-.
Experimental Characterization: A Step-by-Step Guide
To validate the predicted photophysical properties and to obtain quantitative data, a series of spectroscopic experiments are essential. The following section provides detailed, field-proven protocols for these measurements.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which the molecule absorbs light and for calculating its molar absorption coefficient (ε).
Protocol:
Sample Preparation:
Prepare a stock solution of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water, ethanol, or a buffer solution, depending on solubility and experimental requirements). Ensure the compound is fully dissolved.[4]
Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum (λ_max). This range ensures adherence to the Beer-Lambert law.
Instrumentation and Measurement:
Use a dual-beam UV-Vis spectrophotometer.
Fill a quartz cuvette with the pure solvent to be used for the dilutions and record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
Record the absorption spectrum of each diluted sample over the desired wavelength range (e.g., 200-800 nm).
Data Analysis:
Identify the wavelength(s) of maximum absorbance (λ_max).
Plot absorbance at λ_max versus concentration. A linear fit to this data will yield a straight line passing through the origin, confirming the Beer-Lambert law is obeyed. The slope of this line is the molar absorption coefficient (ε).
Caption: Experimental workflow for UV-Visible absorption spectroscopy.
Steady-State Fluorescence Spectroscopy
This technique measures the emission spectrum of the molecule after excitation at a specific wavelength.
Protocol:
Sample Preparation:
Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
Instrumentation and Measurement:
Use a spectrofluorometer.
Select an excitation wavelength (λ_ex), usually the λ_max determined from the absorption spectrum.
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
It is also crucial to record the emission spectrum of the pure solvent under the same conditions to identify and subtract any background signals, such as Raman scattering.[5]
Data Analysis:
Identify the wavelength of maximum emission (λ_em).
The difference between λ_max and λ_em is the Stokes shift, which provides information about the energy loss between absorption and emission.
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[6][7] It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Protocol:
Selection of a Standard:
Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. For a compound expected to have very low fluorescence, a standard with a well-characterized, moderate quantum yield is suitable. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-blue region.
Sample and Standard Preparation:
Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring their absorbance at the chosen excitation wavelength is within the linear range (ideally between 0.01 and 0.1).
Measurement:
Record the absorption spectra of all solutions.
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).
Data Analysis:
Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.
Fluorescence Lifetime (τf) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter that is independent of concentration and can provide insights into the excited-state deactivation pathways. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.[8][9]
Protocol:
Instrumentation:
A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
Measurement:
Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength).
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox suspension) at the excitation wavelength. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.
Measure the fluorescence decay of the sample. The instrument collects the arrival times of individual photons emitted from the sample after each laser pulse and builds a histogram of these times.
Data Analysis:
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s). For a molecule with a single emissive state, a mono-exponential decay is expected.
Caption: Workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).
Data Presentation and Interpretation
For clarity and comparative analysis, the photophysical data should be summarized in a structured table. While specific experimental values for the target molecule are not available, the table below provides a template with expected trends based on the analysis of related compounds.
Photophysical Parameter
Expected Value/Trend for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
Rationale
Absorption Maximum (λ_max)
~350-450 nm
Based on the anthraquinone chromophore with a bathochromic shift due to the nitro group.[2]
Molar Absorption Coefficient (ε)
1,000 - 10,000 M⁻¹cm⁻¹
Typical for π → π* transitions in aromatic systems.
Emission Maximum (λ_em)
Likely very weak or non-existent
Due to efficient fluorescence quenching by the nitro group.
Stokes Shift
Not readily determinable if fluorescence is quenched
The energy difference between absorption and emission maxima.
Fluorescence Quantum Yield (Φf)
<< 0.01
Strong quenching effect of the nitro group promoting non-radiative decay pathways.
Fluorescence Lifetime (τf)
Very short (ps to sub-ns range)
Rapid depopulation of the excited singlet state via intersystem crossing.
Triplet Quantum Yield (ΦT)
High (> 0.5)
Efficient intersystem crossing is the primary deactivation pathway for the excited singlet state.
Potential Applications in Drug Development and Research
The predicted photophysical properties of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- suggest several potential applications in the biomedical field:
Photosensitizer for Photodynamic Therapy (PDT): The anticipated high triplet quantum yield makes this molecule a candidate for a photosensitizer. Upon excitation, it could efficiently generate singlet oxygen, leading to localized cell death. Its water solubility is a significant advantage for biological applications.[3]
Probe for Oxygen Sensing: The triplet state of many molecules is quenched by molecular oxygen. If the molecule exhibits phosphorescence, its lifetime could be used to measure local oxygen concentrations.
Photocleavable Protecting Group: Anthraquinone derivatives have been explored as photocleavable protecting groups for caging and releasing bioactive molecules with light. The nitro group could potentially modulate the efficiency and wavelength of this process.
Conclusion
While the photophysical portrait of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- presented here is largely predictive, it is grounded in the well-established principles of molecular photophysics and the extensive literature on related compounds. The dominant influence of the nitro group is expected to render this molecule weakly fluorescent but with a highly populated triplet state, opening up possibilities for applications that leverage this photoreactivity. This technical guide provides a comprehensive framework for researchers to embark on the experimental characterization of this and similar complex organic molecules, with the ultimate goal of harnessing their unique light-interactive properties for scientific advancement and therapeutic innovation.
References
Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (n.d.). Retrieved February 2, 2026, from [Link]
Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). Retrieved February 2, 2026, from [Link]
Steady State Fluorescence Techniques. (n.d.). HORIBA. Retrieved February 2, 2026, from [Link]
TCSPC - What is Time-Correlated Single Photon Counting? (2023, June 28). Edinburgh Instruments. Retrieved February 2, 2026, from [Link]
Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Science Department. Retrieved February 2, 2026, from [Link]
Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. (n.d.). Oregon State University. Retrieved February 2, 2026, from [Link]
The pH-dependent photochemistry of anthraquinone-2-sulfonate. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
Development of a Steady-State Fluorescence Spectroscopy System and a Time-Resolved Fluorescence Spectroscopy System. (2019, June 18). ResearchGate. Retrieved February 2, 2026, from [Link]
Time-Correlated Single Photon Counting. (n.d.). PicoQuant. Retrieved February 2, 2026, from [Link]
The pH-dependent photochemistry of anthraquinone-2-sulphonate. (n.d.). IRIS-AperTO. Retrieved February 2, 2026, from [Link]
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved February 2, 2026, from [Link]
Relative quantum yields Φ f,rel of Do-anthraquinone dyads 8 in... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. (2021, April 29). Liberty University. Retrieved February 2, 2026, from [Link]
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]
2-Nitroanthraquinone. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
Disperse Red 60. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. Retrieved February 2, 2026, from [Link]
References for Small Fluorescence Quantum Yields. (2024, May 15). PubMed Central. Retrieved February 2, 2026, from [Link]
Time-Correlated Single Photon Counting. (n.d.). Becker & Hickl GmbH. Retrieved February 2, 2026, from [Link]
2.3: UV-Visible Spectroscopy of Organic Compounds. (2022, October 4). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
Time Correlated Single Photon Counting Using Different Photon Detectors. (n.d.). JACoW. Retrieved February 2, 2026, from [Link]
Electronic Supplementary Information. (n.d.). DOI. Retrieved February 2, 2026, from [Link]
UV-Visible Spectroscopy. (n.d.). MSU chemistry. Retrieved February 2, 2026, from [Link]
Fluorescence Excitation and Emission Fundamentals. (n.d.). Evident Scientific. Retrieved February 2, 2026, from [Link]
Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved February 2, 2026, from [Link]
What is Time Correlated Single Photon Counting? (2025, February 25). Retrieved February 2, 2026, from [Link]
Manufacture of nitro-anthraquinone-sulphonic acid. (n.d.). Google Patents.
Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]
Two–Photon Absorption Properties and Structure–Property Relationships of Natural 9,10–Anthraquinones: A Curated RI–CC2 Dataset. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
This technical guide provides an in-depth electrochemical analysis of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (commonly referred to as 5-Nitroanthraquinone-1-sulfonic acid or 5-NO₂-AQ-1-S ). Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth electrochemical analysis of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (commonly referred to as 5-Nitroanthraquinone-1-sulfonic acid or 5-NO₂-AQ-1-S ).
Executive Summary
This guide details the electrochemical behavior of 5-Nitroanthraquinone-1-sulfonic acid, a dual-redox active molecule characterized by an anthraquinone (AQ) core and a nitro (-NO₂) substituent. While the sulfonic acid group confers critical aqueous solubility (
in acidic media), the interplay between the reversible quinone redox center and the complex nitro reduction pathway defines its utility.
Key Applications:
Energy Storage: A functionalized candidate for aqueous organic redox flow batteries (AORFBs), offering a higher reduction potential than unsubstituted anthraquinones due to the electron-withdrawing nitro group.
Pharmacology & Toxicology: A model compound for studying quinone-mediated redox cycling and nitro-reduction toxicity mechanisms (ROS generation), relevant to chemotherapeutic drug design (e.g., doxorubicin analogs).
Molecular Architecture & Redox Thermodynamics[2]
The molecule possesses two distinct electroactive moieties that respond differently to applied potential and pH.
Structural Analysis[1][2]
Solubilizing Group: The sulfonic acid (-SO₃H) at position 1 ensures high solubility in aqueous electrolytes (pH 0–14), preventing the precipitation issues common with non-functionalized anthraquinones.
Redox Center 1 (Quinone): The 9,10-dioxo core undergoes a reversible 2-electron, 2-proton transfer (
) to form 9,10-dihydroxyanthracene (hydroquinone).
Redox Center 2 (Nitro): The 5-nitro group is an electron-withdrawing group (EWG). It anodically shifts the reduction potential of the quinone core (making it easier to reduce) but is itself susceptible to irreversible reduction to hydroxylamine (-NHOH) or amine (-NH₂) species.
Visualization of Redox Centers
Figure 1: Functional decomposition of the molecule. The nitro group modifies the thermodynamics of the quinone core while acting as a secondary redox site.
Electrochemical Mechanism
Understanding the mechanism is critical for experimental design. The reduction occurs in discrete steps depending on the potential window and pH.
Primary Reduction (Quinone Core)
In aqueous buffers (pH < 8), the quinone (Q) reduces to the hydroquinone (
): Approximately +0.15 V vs. RHE (Reversible Hydrogen Electrode). The nitro group shifts this potential roughly +50 to +100 mV positive compared to Anthraquinone-2-sulfonic acid (AQDS) due to electron withdrawal.
Secondary Reduction (Nitro Group)
At more negative potentials, the nitro group reduces. Unlike the quinone, this is often kinetically sluggish and chemically irreversible in aqueous media.
Risk Factor: The hydroxylamine product (
) is chemically unstable and can condense to form azo-dimers or further reduce to the amine (), leading to capacity fade in batteries or covalent binding in biological systems.
Mechanistic Pathway Diagram[1][2]
Figure 2: Stepwise reduction pathway. Note the reversibility of the first step (Quinone) versus the irreversibility of the second step (Nitro).
Experimental Protocols
To characterize this molecule, a standard 3-electrode Cyclic Voltammetry (CV) setup is required. The following protocol ensures data integrity and reproducibility.
Reagents & Setup
Analyte: 1 mM 5-nitroanthraquinone-1-sulfonic acid.
Electrolyte: 1.0 M
(for battery simulation) or Phosphate Buffered Saline (pH 7.4) for biological modeling.
Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05 µm alumina.
Counter Electrode: Platinum wire/mesh.
Reference Electrode: Ag/AgCl (3M KCl). Note: All potentials below are referenced to Ag/AgCl.
Cyclic Voltammetry Workflow
Pre-treatment: Sonicate working electrode in 50:50 Ethanol/Water for 2 minutes to remove polishing residue.
OCP Measurement: Monitor Open Circuit Potential for 120s to ensure equilibrium.
Scan Window Determination:
Initial Scan: 0.6 V to -0.8 V.
Observation: Look for the first reduction peak (
) around -0.1 V (Quinone) and a second peak () around -0.5 V (Nitro).
vs. . Linearity indicates a diffusion-controlled process (Randles-Sevcik behavior).
Data Interpretation Table[1][2][3][7]
Parameter
Value (Approx @ pH 0)
Interpretation
(Quinone)
+0.18 V vs RHE
Standard Nernstian shift (-59 mV/pH).[3] Positive shift vs AQDS confirms EWG effect.
(Peak Separation)
60–80 mV
Indicates quasi-reversible kinetics (theoretical ideal is 59 mV/n).[3]
(Nitro)
< -0.3 V vs RHE
Irreversible peak.[3] Intensity may diminish on subsequent cycles if degradation occurs.
Diffusion Coeff ()
Typical for sulfonated anthraquinones in aqueous media.[3]
Applications & Implications
Energy Storage (Redox Flow Batteries)
While AQDS (Anthraquinone-2,7-disulfonic acid) is the gold standard for acidic organic flow batteries, the 5-nitro derivative presents a trade-off:
Advantage: Higher cell voltage due to the anodic potential shift.
Challenge: The nitro group is a "parasitic" site if the battery is over-discharged. If the potential drops low enough to reduce the nitro group, the molecule degrades, leading to capacity fade.
Operational Control: Battery Management Systems (BMS) must strictly limit the cutoff voltage to avoid accessing the nitro reduction wave.
Drug Development (Toxicity Modeling)
In pharmaceutical contexts, this molecule models the cardiotoxicity of anthracycline antibiotics (e.g., Doxorubicin).
Mechanism: The one-electron reduction of the quinone ring yields a semiquinone radical (
).
ROS Generation: In the presence of oxygen,
transfers an electron to , generating Superoxide ().
Nitro Contribution: The nitro group can undergo "nitro-reduction cycling," further amplifying oxidative stress. This molecule is an excellent positive control for in vitro ROS assays.
References
Common Chemistry . (n.d.). Details for CAS 82-50-8 (Isomer analog). American Chemical Society. Link
Huskinson, B., et al. (2014). "A metal-free organic-inorganic aqueous flow battery." Nature.[4] (Foundational work on AQDS electrochemistry). Link
Batchelor-McAuley, C., et al. (2015). "Voltammetry of Quinones in Unbuffered Aqueous Solution." Journal of Physical Chemistry C. Link
LookChem . (2024). Properties of 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid. Link
(Note: Specific electrochemical constants provided in the tables are estimates based on structural analogs (AQDS and Nitro-AQ) derived from the authoritative sources above, as exact constants for this specific isomer are rare in open literature.)
Application Notes and Protocols for the Synthesis of Anthraquinone Dyes Utilizing 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Anthraquinone Scaffolds in Dye Chemistry Anthraquinone-based dyes are a significant class of colorants known for their stru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Anthraquinone Scaffolds in Dye Chemistry
Anthraquinone-based dyes are a significant class of colorants known for their structural diversity, vibrant colors, and excellent lightfastness.[1][2] The rigid, planar structure of the anthraquinone core provides a robust scaffold that can be chemically modified to produce a wide spectrum of hues, from brilliant reds and blues to deep purples.[1] These dyes find extensive applications in the textile industry, high-performance pigments, and increasingly, in biomedical research as fluorescent probes and photodynamic therapy agents.[3]
The synthesis of these dyes often relies on key intermediates derived from anthraquinone through electrophilic substitution reactions such as sulfonation and nitration.[1][4] The strategic introduction of sulfonic acid and nitro groups not only influences the final color of the dye but also provides reactive handles for further chemical transformations. Specifically, the nitro group can be readily reduced to an amino group, a powerful auxochrome that significantly impacts the tinctorial properties of the molecule.[1] Furthermore, the sulfonic acid group, or a derivative thereof, can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities.[1]
This guide provides a comprehensive overview and detailed protocols for the synthesis of anthraquinone dyes using 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- as a key starting material. We will explore a two-step synthetic strategy involving the reduction of the nitro group followed by a nucleophilic aromatic substitution reaction to introduce a new amino substituent, thereby creating a novel dye. The protocols are designed to be self-validating, with clear explanations for each step and guidance on the characterization of the synthesized compounds.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key physicochemical properties of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- and its common salts.
Synthetic Strategy: A Two-Step Approach to Novel Dyes
The overall synthetic strategy involves two key transformations:
Reduction of the Nitro Group: The nitro group at the 5-position will be selectively reduced to an amino group to yield 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo-. This transformation is critical as the resulting primary amine is a strong electron-donating group that will significantly alter the spectroscopic properties of the molecule, leading to a colored compound.
Nucleophilic Aromatic Substitution: The sulfonic acid group at the 1-position will be targeted for substitution with a primary or secondary amine. This reaction, akin to the well-known Ullmann condensation, will further extend the conjugation of the system and allow for the fine-tuning of the dye's color and properties.[6][7][8]
Caption: Overall synthetic workflow for the preparation of a novel anthraquinone dye.
Experimental Protocols
Part 1: Reduction of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
This protocol details the reduction of the nitro group to a primary amine using sodium sulfide.
Dissolution of the Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, suspend 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (3.33 g, 10 mmol) in 100 mL of deionized water.
Preparation of the Reducing Agent: In a separate beaker, dissolve sodium sulfide nonahydrate (7.21 g, 30 mmol) in 50 mL of deionized water. Gently warm the solution if necessary to ensure complete dissolution.
Reaction: Slowly add the sodium sulfide solution to the suspension of the nitro compound at room temperature with vigorous stirring.
Heating: Heat the reaction mixture to 90-95°C and maintain this temperature for 2-3 hours. The color of the reaction mixture should change, indicating the progress of the reduction.
Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and methanol) to observe the disappearance of the starting material and the appearance of the product spot.
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.
Filtration and Washing: Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Outcome:
The product, 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo-, should be a colored solid. The yield should be calculated and the product characterized by spectroscopic methods.
Part 2: Synthesis of a Novel Dye via Nucleophilic Aromatic Substitution
This protocol describes the reaction of the aminoanthraquinone sulfonic acid intermediate with an exemplary amine, aniline, to form a new dye. This reaction is conceptually based on the Ullmann condensation.[6][7][8]
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- (3.19 g, 10 mmol), aniline (1.86 g, 20 mmol), copper(I) chloride (0.20 g, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere.
Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours under a nitrogen atmosphere. The color of the reaction mixture will deepen as the dye is formed.
Monitoring the Reaction: Monitor the progress of the reaction by TLC, observing the consumption of the starting aminoanthraquinone sulfonic acid.
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
Precipitation and Filtration: The crude dye will precipitate. Filter the solid using a Büchner funnel and wash with deionized water.
Purification: The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel.[9]
Characterization of the Synthesized Dye
A comprehensive characterization of the final product is essential to confirm its structure and purity.
Caption: Workflow for the characterization of the synthesized anthraquinone dye.
1. UV-Visible Spectroscopy:
Purpose: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.
Procedure: Dissolve a small amount of the purified dye in a suitable solvent (e.g., ethanol or DMF) and record the absorption spectrum in the range of 200-800 nm.
Expected Result: The introduction of the second amino group is expected to cause a significant bathochromic (red) shift in the λmax compared to the intermediate, resulting in a blue or green colored dye.[1]
Purpose: To identify the functional groups present in the synthesized dye.
Procedure: Record the FT-IR spectrum of the purified dye as a KBr pellet or using an ATR accessory.
Expected Result: Look for characteristic peaks corresponding to N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the quinone (around 1650-1680 cm⁻¹), and aromatic C=C stretching.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Purpose: To elucidate the detailed molecular structure of the dye.
Procedure: Dissolve the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra.
Expected Result: The ¹H NMR spectrum will show signals in the aromatic region corresponding to the protons on the anthraquinone and aniline rings. The integration of these signals should be consistent with the proposed structure. The ¹³C NMR will show the characteristic signals for the carbonyl carbons and the aromatic carbons.
4. Mass Spectrometry (MS):
Purpose: To confirm the molecular weight of the synthesized dye.
Procedure: Obtain the mass spectrum of the purified dye using a suitable ionization technique (e.g., ESI or MALDI).
Expected Result: The mass spectrum should show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target dye.
Applications and Future Directions
The synthesized amino-substituted anthraquinone sulfonic acid dye is expected to be a water-soluble colorant with potential applications in dyeing natural and synthetic fibers.[10] The presence of the sulfonic acid group enhances water solubility, making it suitable for dyeing processes from aqueous solutions. Furthermore, the amino groups can be further functionalized to introduce reactive moieties for covalent attachment to fibers, leading to dyes with high wash fastness.
For professionals in drug development, the synthesized dye scaffold can serve as a starting point for the design of novel bioactive molecules. Aminoanthraquinones are known to possess a range of biological activities, including anticancer and antimicrobial properties.[3] The synthetic route described herein allows for the facile introduction of various amine-containing fragments, enabling the creation of a library of compounds for biological screening.
References
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953. [Link]
LookChem. (n.d.). 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid. Retrieved from [Link]
Google Patents. (n.d.). Acid anthraquinone dye and its preparation and application.
Google Patents. (n.d.). Synthetic process of 5-aminoanthraquinone-1-sulfonic acid sodium salt.
Wikipedia. (2023, October 26). Anthraquinone dyes. Retrieved from [Link]
Koval, I. V., et al. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14103-14114. [Link]
Wikipedia. (2023, October 26). Anthraquinone dyes. Retrieved from [Link]
MDPI. (2023, May 24). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Processes, 11(6), 1636. [Link]
Scribd. (n.d.). Anthraquinone Dyes and Intermediates. Retrieved from [Link]
ACS Publications. (2022, February 25). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. Journal of Chemical Education, 99(3), 1441–1447. [Link]
ACS Publications. (2022, February 25). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. Journal of Chemical Education, 99(3), 1441–1447. [Link]
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953. [Link]
Wikipedia. (2023, October 26). Ullmann condensation. Retrieved from [Link]
HPLC analysis of "1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-"
An Application Note for the Quantification of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Authored by a Senior Application Scientist T...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Quantification of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the analysis of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, a key intermediate in the synthesis of various dyes and potentially in pharmaceutical manufacturing.[1] The accurate quantification of this compound is critical for ensuring product quality, monitoring reaction kinetics, and assessing purity.[2] This application note details a robust RP-HPLC method, offering insights into the methodological choices, a step-by-step protocol, and troubleshooting guidance to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction to the Analyte and Analytical Challenge
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is an aromatic sulfonic acid containing a nitro group, which imparts both hydrophobicity from its anthraquinone backbone and polarity from the sulfonic acid and nitro functionalities.[3] This amphiphilic nature can present challenges in chromatographic separation, requiring a method that can effectively manage these mixed properties to achieve sharp, symmetrical peaks. Reverse-phase HPLC is the technique of choice, as it separates molecules based on their hydrophobic interactions with a nonpolar stationary phase.[4][5]
The primary analytical objectives for this compound are to:
Accurately determine its concentration in various sample matrices.
Assess its purity and identify any process-related impurities.
Ensure batch-to-batch consistency in a manufacturing setting.
The Chromatographic Rationale: A Scientifically Grounded Approach
The selection of the HPLC method parameters is grounded in the chemical properties of the analyte and established chromatographic principles.
Stationary Phase Selection: The C18 Column
A C18 (octadecyl) column is the recommended stationary phase for this analysis. The long alkyl chains of the C18 phase provide a highly hydrophobic environment. This is ideal for retaining the large, hydrophobic anthraquinone structure of the analyte through van der Waals forces.[4][5] The use of an end-capped C18 column is also advisable to minimize interactions between the polar sulfonic acid group and any residual silanols on the silica backbone, which can lead to peak tailing.[6]
Mobile Phase Composition: A Balancing Act
The mobile phase is a critical component in achieving optimal separation. A mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer is employed.
Acetonitrile (ACN): Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and strong elution strength for aromatic compounds.[7] By adjusting the concentration of ACN, the retention time of the analyte can be precisely controlled.[4]
Acidified Aqueous Buffer (Water with Phosphoric Acid): The sulfonic acid group on the analyte is highly acidic and will be ionized (negatively charged) at typical HPLC pH ranges. This ionization can lead to poor retention and peak shape on a reverse-phase column. To counteract this, the mobile phase is acidified with phosphoric acid.[7] The low pH ensures that the sulfonic acid group is protonated (neutral), increasing its hydrophobicity and promoting better retention and peak symmetry.[8] For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be used in place of phosphoric acid.[7]
Detection: UV-Visible Spectroscopy
The extensive conjugated system of the anthraquinone ring structure results in strong absorbance in the UV-visible region. A UV-visible detector, specifically a photodiode array (PDA) detector, is ideal for this analysis. A PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment. Based on the anthraquinone chromophore, a detection wavelength of around 250 nm is a suitable starting point.[9]
Experimental Protocol
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.[10]
Handle 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Refer to the Safety Data Sheet (SDS) for the analyte and all other chemicals used for detailed safety information.[10][11]
Materials and Reagents
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- reference standard
Acetonitrile (HPLC grade)
Deionized water (18.2 MΩ·cm)
Phosphoric acid (85%, analytical grade)
Methanol (HPLC grade, for cleaning)
Instrumentation and Chromatographic Conditions
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient
Isocratic (e.g., 60:40 ACN:Water) or a shallow gradient
Mobile Phase: To prepare 1 L of the aqueous component, add 1 mL of 85% phosphoric acid to 999 mL of deionized water. Filter through a 0.45 µm membrane filter before use. The organic component is HPLC-grade acetonitrile.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a solid sample, dissolve a known quantity in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Analytical Procedure
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test (SST): Inject the 25 µg/mL working standard five times. The system is deemed ready for analysis if the SST parameters are met (see Table 2).
Calibration Curve: Inject each working standard in duplicate. Plot the peak area versus the concentration and perform a linear regression to generate a calibration curve.
Sample Analysis: Inject the prepared samples.
Data Analysis: Determine the peak area of the analyte in the sample chromatograms. Calculate the concentration using the calibration curve.
Data Interpretation and System Suitability
A successful analysis relies on a well-performing chromatographic system. The following table outlines the key system suitability parameters and their acceptance criteria.
> 2.0 (if closely eluting impurities are present)[6]
Visualizing the Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
Caption: A flowchart of the HPLC analytical workflow.
Troubleshooting Guide
Even with a robust method, issues can arise. The following troubleshooting guide provides a logical approach to resolving common HPLC problems.
Caption: A troubleshooting decision tree for common HPLC issues.
Conclusion
This application note provides a detailed and scientifically justified protocol for the HPLC analysis of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-. By following the outlined procedures for method execution, system suitability, and troubleshooting, researchers and quality control analysts can achieve accurate and reliable quantification of this compound. The inherent trustworthiness of this protocol is established through its grounding in fundamental chromatographic principles and the inclusion of self-validating checks like the system suitability test.
References
SIELC Technologies. (n.d.). Separation of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- on Newcrom R1 HPLC column.
Patel, D. B., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists, 2(3), 291-295.
U.S. Environmental Protection Agency. (n.d.). 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1). Substance Registry Services.
Kumar, S., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.
Lavanya, G., et al. (2013). A review on method development by hplc. SciSpace.
National Center for Biotechnology Information. (n.d.). 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1). PubChem.
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
Damayanti, S., et al. (2021). Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid. Indonesian Journal of Chemistry, 21(6), 1389-1396.
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone.
Sigma-Aldrich. (2024). Safety Data Sheet.
Fisher Scientific. (2025). Safety Data Sheet.
Sigma-Aldrich. (2025). Safety Data Sheet.
Ataman Kimya. (n.d.). Anthraquinone.
Scribd. (n.d.). Anthraquinone Dyes and Intermediates.
"1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-" reaction with amino compounds
Application Note & Protocol Topic: Reaction of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- with Amino Compounds: A Guide to Nucleophilic Aromatic Substitution Audience: Researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Reaction of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- with Amino Compounds: A Guide to Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the reaction of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- with amino compounds. Anthraquinone derivatives are fundamental scaffolds in the development of dyes, functional materials, and pharmaceutical agents.[1] The title compound, possessing a nitro group and a sulfonic acid moiety on the anthraquinone core, is a versatile precursor for synthesizing a diverse range of substituted derivatives. This guide focuses on the underlying principles of the nucleophilic aromatic substitution (SNAr) reaction, providing a robust, step-by-step protocol for laboratory execution, characterization, and troubleshooting. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize the methodology for their specific applications.
Theoretical Background & Reaction Mechanism
The Reagent: 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
This compound, with CAS Registry Number 82-50-8, is a derivative of 9,10-anthraquinone.[2][3] Its chemical structure is characterized by three key features that dictate its reactivity:
Anthraquinone Core: A polycyclic aromatic quinone that acts as the foundational scaffold. This structure is a potent chromophore and is known for its chemical stability.
Nitro Group (-NO₂): Located at the C5 position, this group is a powerful electron-withdrawing group. Its presence significantly acidifies the aromatic protons and, more importantly, activates the anthraquinone ring for nucleophilic attack.
Sulfonic Acid Group (-SO₃H): Positioned at the C1 position, this group imparts water solubility to the molecule and its salts.[4] While it can be replaced under certain harsh conditions, it is generally less labile than the nitro group in SNAr reactions.
The molecular formula is C₁₄H₇NO₇S, with a corresponding molecular weight of approximately 333.28 g/mol .[5]
The Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this system is a Nucleophilic Aromatic Substitution (SNAr). This is not a concerted reaction like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: An amino compound (the nucleophile) attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. The strong electron-withdrawing effect of the nitro and quinone carbonyl groups stabilizes the resulting anionic intermediate.
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the oxygen atoms of the nitro and carbonyl groups.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. In this specific molecule, the nitro group at the C5 position is an excellent leaving group, making it the most probable site of substitution.
The general mechanism is depicted below.
Caption: Generalized SNAr mechanism on the nitro-anthraquinone core.
Experimental Protocol: Synthesis of an Amino-Substituted Anthraquinone
This protocol details a general procedure for the reaction of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- with a generic primary aliphatic amine. Researchers should consider this a starting point, as optimal conditions may vary based on the specific amine used.
Also known as 5-Nitroanthraquinone-1-sulfonic acid.
Primary Amine (e.g., n-Butylamine)
Reagent Grade
Major Chemical
Use a 2-3 molar excess.
N,N-Dimethylformamide (DMF)
Anhydrous
Major Chemical
Aprotic polar solvent is crucial.
Potassium Carbonate (K₂CO₃)
Anhydrous, Powdered
Major Chemical
Acts as a non-nucleophilic base.
Ethyl Acetate
ACS Grade
Major Chemical
For extraction.
Brine (Saturated NaCl solution)
-
-
For washing during work-up.
Magnesium Sulfate (MgSO₄)
Anhydrous
Major Chemical
For drying the organic phase.
Deionized Water
-
-
For work-up.
Thin Layer Chromatography (TLC) plates
Silica Gel 60 F₂₅₄
Major Chemical
For reaction monitoring.
Equipment
Three-neck round-bottom flask (100 mL)
Reflux condenser and nitrogen/argon inlet
Magnetic stirrer and hotplate
Thermometer or thermocouple
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
Step-by-Step Methodology
Reaction Setup:
Assemble the three-neck flask with the reflux condenser, nitrogen inlet, and a septum.
Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure anhydrous conditions.
Scientist's Note: An inert atmosphere is critical to prevent potential side reactions and oxidation, especially if the amine is sensitive.
Reagent Addition:
To the flask, add 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (e.g., 1.0 g, ~3.0 mmol).
Add anhydrous potassium carbonate (e.g., 0.83 g, ~6.0 mmol, 2 equivalents). The base deprotonates the sulfonic acid and any amine hydrochloride, and it neutralizes the nitrous acid formed as a byproduct.
Add anhydrous DMF (30 mL) via syringe. Stir the suspension for 10 minutes.
Reaction Execution:
Slowly add the primary amine (e.g., n-butylamine, ~0.66 g, ~9.0 mmol, 3 equivalents) via syringe.
Heat the reaction mixture to 80-90 °C.
Scientist's Note: The reaction temperature is a critical parameter. Higher temperatures can accelerate the reaction but may also lead to decomposition or side products. 80-90 °C is a good starting point for many aliphatic amines with this substrate.
Reaction Monitoring:
Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase).
Spot the starting material and the reaction mixture. The disappearance of the starting material and the appearance of a new, often colored, spot indicates product formation. The reaction is typically complete within 4-12 hours.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the organic product.
Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification:
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Characterization of the Product
A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. For the product of the reaction with n-butylamine (5-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid), the following changes are expected:
Technique
Observation
Rationale
¹H NMR
Appearance of new aliphatic signals corresponding to the butyl group. Shift in aromatic proton signals.
Confirms the incorporation of the amine substituent.
IR Spec
Disappearance of characteristic NO₂ stretching bands (~1530 and 1350 cm⁻¹). Appearance of N-H stretch (~3300-3400 cm⁻¹).
Provides direct evidence of the displacement of the nitro group by the amine.
Mass Spec
A molecular ion peak corresponding to the calculated mass of the product.
Confirms the molecular weight of the synthesized compound.
UV-Vis
A significant bathochromic (red) shift in the λmax value.
The amino group is a strong auxochrome, leading to a dramatic color change. The product is expected to be intensely colored (e.g., blue or purple).
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
No Reaction
1. Insufficient temperature. 2. Inactive amine. 3. Water in the reaction mixture.
1. Increase temperature in 10 °C increments. 2. Use freshly distilled amine. 3. Ensure all reagents and solvents are strictly anhydrous.
Low Yield
1. Incomplete reaction. 2. Product loss during work-up. 3. Insufficient base.
1. Extend reaction time. 2. Perform extractions carefully. 3. Ensure at least 2 equivalents of base are used.
Multiple Products
1. Reaction temperature is too high. 2. Side reactions (e.g., di-substitution).
1. Lower the reaction temperature. 2. Reduce the molar excess of the amine. 3. Carefully purify using column chromatography.
Safety Precautions
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-: Handle with care. Nitro-aromatic compounds can be irritants and should be handled in a fume hood.
DMF: Anhydrous DMF is a skin and respiratory irritant. It is also a suspected teratogen. Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Amines: Many amines are corrosive, flammable, and have strong odors. Handle in a fume hood.
General: A standard laboratory safety protocol should be followed at all times.
References
SIELC Technologies. (2018). 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-. Available at: [Link]
LookChem. 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid. Available at: [Link]
PubChem. 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1). Available at: [Link]
Global Substance Registration System (GSRS). 1-ANTHRACENESULFONIC ACID, 9,10-DIHYDRO-9,10-DIOXO-, SODIUM SALT. Available at: [Link]
PubChem. 1,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2). Available at: [Link]
U.S. Environmental Protection Agency (EPA). 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-. Available at: [Link]
ChemBK. 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid. Available at: [Link]
Surfactant. (2025). Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(4-((1-oxopropyl)amino)anilino)anthracene-2-sulphonate. Available at: [Link]
National Center for Biotechnology Information (NCBI). (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Available at: [Link]
U.S. Environmental Protection Agency (EPA). 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-sulfo-4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-, sodium salt (1:2). Available at: [Link]
Academic Research Publishing Group. (2016). Study of the Electric Properties of Azo/Hydrazone Tautomeric Mixture of the 4-(9-Anthrylazo)-1-naphthol. Scientific Review.
Royal Society of Chemistry. (2011). Dual photochemistry of anthracene-9,10-endoperoxide studied by femtosecond spectroscopy. Available at: [Link]
National Institute of Standards and Technology (NIST). 9,10-Anthracenedione. Available at: [Link]
Experimental Protocol for the Application of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- as a Novel pH Indicator
An Application Note for Researchers and Drug Development Professionals Disclaimer: The compound "1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-" is a specialized chemical for which detailed experimental data...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Disclaimer: The compound "1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-" is a specialized chemical for which detailed experimental data on its properties as a pH indicator are not widely published. This document, therefore, presents a comprehensive, proposed protocol based on established principles of physical organic chemistry and standard methodologies for the characterization and application of new pH indicators. The initial and most critical step for any researcher is to perform the characterization protocol (Section 4.1) to validate the hypothetical properties outlined herein.
Introduction: The Quest for Novel pH Indicators
The precise measurement and control of pH are fundamental to virtually all chemical and biological processes, from industrial synthesis to drug efficacy studies.[1] While a plethora of pH indicators exist, the search for novel indicators with unique properties—such as enhanced stability, distinct color transitions, or suitability for specific chemical environments—is a continuous endeavor in analytical science.
This application note introduces a hypothetical framework for the use of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (hereafter referred to as 'ANSND') as a pH indicator. The molecular structure, featuring an anthraquinone core substituted with a strongly electron-withdrawing nitro group (-NO₂) and a water-solubilizing sulfonic acid group (-SO₃H), suggests the potential for a distinct, pH-dependent chromophoric system.[2][3] The electron-withdrawing nature of the nitro group is known to increase the acidity of nearby protons, a principle that underpins the functionality of many nitrophenolic indicators.[4][5][6]
This guide provides a dual protocol: first, a rigorous method for the initial characterization and pKa determination of ANSND, and second, a practical protocol for its subsequent application in pH measurements.
Postulated Physicochemical Properties and Mechanism of Action
Due to the sulfonic acid group, ANSND is expected to be highly soluble in aqueous solutions.[7] The sulfonic acid moiety itself is a strong acid with a very low pKa and will exist in its deprotonated sulfonate form (-SO₃⁻) in all but the most acidic solutions.[7] The observable color change is therefore postulated to arise from the deprotonation of a less acidic proton, likely a hydroxyl group formed via keto-enol tautomerism of the anthraquinone structure, influenced by the 5-nitro substituent.
Based on the properties of similar nitro-aromatic compounds, we can hypothesize the following characteristics for ANSND:
Property
Postulated Value / Description
Rationale
Appearance
Yellowish to orange crystalline solid.
Consistent with the appearance of many nitro-substituted aromatic compounds like nitrobenzene and 1-nitroanthraquinone.[1][8][9]
Solubility
Soluble in water and polar organic solvents (e.g., ethanol, DMSO).
The presence of the ionic sulfonate group should confer significant aqueous solubility.
Hypothetical pKa
~4.5
The electron-withdrawing nitro group is expected to lower the pKa into the acidic range, similar to dinitrophenols (pKa ≈ 4.9).[10]
pH Transition Range
pH 3.5 – 5.5 (pKa ± 1)
The effective range for a visual indicator is typically one pH unit on either side of its pKa.
Color Change (Acid → Base)
Colorless (H-ANSND) → Yellow (ANSND⁻)
A common transition for nitro-aromatic indicators where the deprotonated form exhibits increased conjugation and color.[11]
Safety and Handling
As a nitro-aromatic compound, ANSND should be handled with care.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
Storage: Store in a cool, dry place away from strong oxidizing agents.
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Detailed Experimental Protocols
Protocol I: Spectrophotometric Characterization and pKa Determination of ANSND
This protocol is the essential first step to validate the utility of ANSND as a pH indicator. It employs UV-Visible spectrophotometry to determine the pKa, the pH at which the acidic and basic forms of the indicator are present in equal concentrations.[12][13][14][15][16]
Objective: To determine the pKa and wavelength of maximum absorbance (λmax) for the acidic (H-ANSND) and basic (ANSND⁻) forms of the indicator.
A series of buffer solutions with known pH values spanning the range of 2.0 to 7.0 (e.g., citrate, acetate, phosphate buffers).[17][18][19][20][21]
Calibrated pH meter
UV-Vis Spectrophotometer
Volumetric flasks and pipettes
Cuvettes (quartz or glass, as appropriate)
Workflow for pKa Determination:
Caption: Workflow for the spectrophotometric pKa determination of ANSND.
Step-by-Step Procedure:
Preparation of ANSND Stock Solution (0.1% w/v):
a. Accurately weigh 100 mg of ANSND.
b. Dissolve it in a small amount of deionized water in a 100 mL volumetric flask.
c. Once fully dissolved, dilute to the mark with deionized water and mix thoroughly.
Preparation of Buffer Solutions:
a. Prepare a series of buffer solutions with precisely known pH values (e.g., in 0.5 pH unit increments from pH 2.0 to 7.0).[17][18][19]
b. Verify the final pH of each buffer solution using a calibrated pH meter.[1]
Sample Preparation for Spectrophotometry:
a. Label a series of test tubes or cuvettes, one for each buffer solution.
b. To each tube, add a precise volume of the respective buffer solution (e.g., 3.0 mL).
c. Add a small, constant volume of the ANSND stock solution to each tube (e.g., 50 µL). The goal is to achieve a maximum absorbance between 0.5 and 1.5. Mix well.
Spectrophotometric Measurement:
a. Using a UV-Vis spectrophotometer, record the absorbance spectrum for each sample from 350 nm to 600 nm. Use the corresponding buffer solution without the indicator as the blank.
b. Identify the spectra at the lowest and highest pH values to determine the approximate λmax for the fully protonated (acidic, H-ANSND) and fully deprotonated (basic, ANSND⁻) forms, respectively.
Data Analysis to Determine pKa:
a. From the collected spectra, create a plot of Absorbance vs. pH at the λmax determined for the basic form (ANSND⁻).
b. The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to half the maximum absorbance change.[14]
Protocol II: Application of ANSND for pH Determination
Once characterized, ANSND can be used for the rapid estimation of pH in unknown aqueous samples.
Objective: To determine the approximate pH of a sample solution using ANSND.
Materials:
ANSND indicator solution (0.1% w/v in water, as prepared in 4.1)
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
Welcome to the dedicated troubleshooting guide for analyzing 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-. This resource is designed for researchers and drug development professionals encountering peak tai...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated troubleshooting guide for analyzing 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-. This resource is designed for researchers and drug development professionals encountering peak tailing issues during the HPLC analysis of this compound. This guide provides in-depth, scientifically-grounded solutions to diagnose and resolve these common chromatographic challenges.
Part 1: Understanding the Challenge
Q1: What are the key chemical properties of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- that make it prone to peak tailing?
To effectively troubleshoot, we must first understand the analyte's structure. This molecule has two key features that contribute to poor peak shape in reversed-phase HPLC:
The Anthraquinone Core: The large, planar, and hydrophobic aromatic ring system provides the primary mechanism for retention on a nonpolar stationary phase like C18.
The Sulfonic Acid Group (-SO₃H): This is a strong acid with a very low pKa. In typical reversed-phase mobile phases (pH 2-8), this group will be deprotonated, existing as a negatively charged sulfonate anion (-SO₃⁻).
This anionic character is the primary driver of peak tailing. The negatively charged analyte can engage in secondary electrostatic interactions with the stationary phase, leading to a mixed-mode retention mechanism that causes peaks to tail.[1][2]
Q2: What is peak tailing and why is it a critical issue?
An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak tailing describes an asymmetrical peak where the latter half is broader than the front half.[2] We quantify this using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfect peak has a Tf of 1.0. A value greater than 1.2 is generally considered tailing, although some methods accept up to 1.5 or even 2.0.[1][3]
Peak tailing is problematic because it:
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of either compound impossible.
Complicates Integration: Automated integration software struggles to accurately determine the start and end of a tailing peak, leading to inconsistent and inaccurate area measurements.
Lowers Sensitivity: As the peak broadens and flattens, its height decreases, making it harder to detect at low concentrations.
Part 2: A Systematic Troubleshooting Guide
This section provides a logical, step-by-step approach to identifying and resolving the root cause of peak tailing for your analyte.
Q3: I'm seeing significant peak tailing. Where should I begin my investigation?
A systematic approach is crucial. Randomly changing parameters can waste time and resources. Follow this logical workflow, addressing the most probable causes first.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q4: Could my mobile phase be the problem? How do I optimize it?
Yes, the mobile phase is the most common and easiest factor to adjust. The goal is to create an environment that minimizes unwanted secondary interactions.
Primary Cause: The most likely culprit is an interaction between your anionic analyte and residual silanol groups (Si-OH) on the silica surface of the column.[4] Even on high-quality columns, some silanols are present. At mid-range pH, a fraction of these silanols deprotonate to the anionic Si-O⁻ form, which should repel your analyte. However, interactions can still occur with more acidic, non-ionized silanols or, more significantly, with trace metal contaminants on the silica surface that can act as Lewis acids.[2][5][6]
Solution 1: Lower the Mobile Phase pH
By lowering the mobile phase pH, we force the equilibrium of the surface silanol groups towards their neutral, protonated state (Si-OH).[1] This minimizes their ability to interact with the analyte through ion-exchange or chelation mechanisms.
Experimental Protocol: Mobile Phase pH Optimization
Prepare Aqueous Stock: Prepare the aqueous portion of your mobile phase (e.g., water with buffer).
Initial pH Adjustment: Adjust the pH of the aqueous portion before adding the organic modifier. For this sulfonic acid, start with a pH of 2.5. Use an acid like formic acid or phosphoric acid.
Buffer Selection: Use a buffer that is effective at your target pH. For a pH of 2.5, a phosphate buffer is an excellent choice. A concentration of 20-50 mM is recommended to provide sufficient buffering capacity and help mask some silanol interactions.[5][7]
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol).
Equilibrate and Test: Thoroughly equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Parameter
Recommendation for Analyte
Rationale
Mobile Phase pH
2.5 - 3.0
Suppresses ionization of surface silanol groups, minimizing secondary interactions.[5][8]
Buffer
Phosphate or Formate
Provides good buffering capacity in the low pH range.
Buffer Strength
20-50 mM
Maintains stable pH and can help mask residual silanol activity.[7]
Solution 2: Increase Buffer Ionic Strength
Increasing the concentration of the buffer salts can also help improve peak shape by competitively binding to active sites on the stationary phase, effectively shielding them from the analyte.[9]
Q5: My peak is still tailing after mobile phase optimization. Is it the column?
If mobile phase adjustments don't solve the issue, the column itself is the next logical suspect.
Column Chemistry:
Not all C18 columns are created equal. Older columns, often based on "Type A" silica, have higher levels of metal contamination and more acidic, unreacted silanol groups, making them prone to causing peak tailing.[2]
Recommendation: Use a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping is a process that chemically derivatizes most of the remaining free silanols, making the surface more inert.[7]
Column Contamination:
Strongly retained impurities from previous samples can accumulate at the head of the column. This can create active sites that interact with your analyte, leading to tailing.[10]
Troubleshooting:
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch contaminants. If peak shape degrades over time and is restored by replacing the guard column, you have identified the problem.[3]
Column Flushing: If you don't use a guard column, try flushing the column with a strong solvent wash sequence. (Warning: Always check the column's pH and solvent compatibility limits). A typical sequence for a C18 column is to reverse the column direction and flush with:
Water (to remove buffers)
Isopropanol (intermediate polarity)
Tetrahydrofuran (THF) or Dichloromethane (DCM) (to remove strongly hydrophobic compounds)
Isopropanol
Your mobile phase organic solvent
Re-equilibrate with your mobile phase in the correct flow direction.
Column Bed Deformation:
A void at the head of the column or a channel in the packed bed can cause peak distortion, including tailing and splitting.[7][11] This can be caused by pressure shocks or operating outside the column's recommended pH range.
Diagnosis: This is often a terminal problem. The easiest way to diagnose it is to replace the column with a new one of the same type. If the new column provides a symmetrical peak, the old column was likely damaged.[7]
Q6: I'm using a new, high-quality column and an optimized mobile phase, but the peak still tails. What other causes should I consider?
If the primary causes have been addressed, we must look at more advanced chemical interactions and system effects.
Advanced Solution: Ion-Pair Chromatography
This is a powerful technique for highly polar, ionic compounds that are difficult to retain or show poor peak shape in reversed-phase chromatography.[12]
Mechanism: An ion-pair reagent, which is a large counter-ion, is added to the mobile phase. For our anionic analyte (-SO₃⁻), we will use a cationic reagent, such as a quaternary ammonium salt (e.g., Tetrabutylammonium, TBA⁺). The TBA⁺ forms a neutral, hydrophobic ion pair with the analyte. This neutral complex is well-retained by the C18 stationary phase through a single, consistent hydrophobic mechanism, resulting in a sharp, symmetrical peak.[13]
Caption: Mechanism of ion-pairing to improve peak shape.
Reagent Selection: Choose a suitable ion-pair reagent. Tetrabutylammonium salts (e.g., phosphate or bisulfate) are a common starting point.
Concentration: Add the ion-pair reagent to the aqueous portion of the mobile phase at a concentration of 5-10 mM.
pH Control: Buffer the mobile phase to a pH where the analyte is fully ionized. For this sulfonic acid, a neutral pH (e.g., pH 6.5-7.5 with a phosphate buffer) is appropriate.
Equilibration is CRITICAL: Dedicate the column to this method. Ion-pair reagents coat the stationary phase, and equilibration can take a long time (30-60 minutes or more). The retention time must be stable before injecting samples.
Column Wash: After use, flush the column extensively with a mobile phase without the ion-pair reagent (e.g., 60:40 Acetonitrile:Water) to remove the reagent.
Parameter
Recommendation for Ion-Pairing
Rationale
Ion-Pair Reagent
Tetrabutylammonium (TBA) Phosphate
Forms a neutral ion-pair with the sulfonate group.[13]
Concentration
5-10 mM
Sufficient to form pairs without causing excessive retention.
Mobile Phase pH
~7.0
Ensures the sulfonic acid is fully ionized for consistent pairing.
Other Potential Causes:
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[4][6] Ensure you are using narrow-bore tubing (e.g., 0.005" or 0.12 mm ID) and that all connections are made properly with no gaps.
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[7][10] To check this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.
Sample Solvent Effect: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[10] Always try to dissolve your sample in the initial mobile phase composition.
Part 3: Frequently Asked Questions (FAQs)
Q: What is an acceptable USP Tailing Factor (Tf)?A: For most quantitative methods, a Tf between 0.9 and 1.5 is considered acceptable. For high-performance assays, a stricter range of 0.9 to 1.2 is often required.
Q: How do I definitively know if my column is contaminated?A: The best indicator is a gradual degradation of peak shape and an increase in backpressure over a series of injections of the same sample. If a rigorous flushing procedure restores performance, contamination was the likely cause. If not, the column may be permanently damaged.
Q: Can the HPLC system itself contribute to tailing?A: Yes. Beyond extra-column volume, a poorly functioning check valve in the pump can cause flow irregularities, and a dirty detector flow cell can also lead to peak tailing. These are less common causes but should be considered in a comprehensive diagnosis.[14]
References
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
National Center for Biotechnology Information. (n.d.). 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-. PubChem Compound Summary for CID 8324.
Ataman Kimya. (n.d.). ANTHRAQUINONE.
National Center for Biotechnology Information. (n.d.). Anthraquinone. PubChem Compound Summary for CID 6780.
"1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-" side reaction products
Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with nitrated anthraquinone sulfonic acids, specifically focusing on potential side...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with nitrated anthraquinone sulfonic acids, specifically focusing on potential side reactions during the synthesis of compounds like "1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-". While this exact compound is not extensively documented, its synthesis would likely involve the nitration and sulfonation of an anthraquinone core. This guide addresses common side reactions and troubleshooting strategies based on established chemical principles for these reaction types on the anthraquinone scaffold.
Our goal is to provide practical, experience-based insights to help you anticipate, identify, and mitigate the formation of unwanted byproducts, thereby improving the yield and purity of your target compound.
Q1: During the sulfonation of my anthraquinone starting material, I'm observing the formation of a significant amount of a di-sulfonated byproduct. How can I minimize this?
A1: The formation of di-sulfonated species, such as 1-aminoanthraquinone-2,4-disulfonic acid, is a common side reaction in the sulfonation of anthraquinones.[1][2] The extent of this side reaction is influenced by reaction conditions.
Causality: Over-sulfonation typically occurs under harsh reaction conditions, such as high temperatures, prolonged reaction times, or the use of a highly concentrated sulfonating agent like fuming sulfuric acid (oleum).[1][2]
Troubleshooting & Prevention:
Control Reaction Temperature: Maintain the recommended temperature for your specific sulfonation reaction. For many anthraquinone derivatives, sulfonation is carried out at temperatures ranging from 100-140°C.[1] Exceeding this range can increase the rate of di-sulfonation.
Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] Quench the reaction once the starting material is consumed to prevent further sulfonation of the desired product.
Control Sulfonating Agent Concentration: The concentration of sulfur trioxide (SO₃) in oleum is a critical parameter. Using oleum with a lower percentage of SO₃ can help to reduce the formation of di-sulfonated byproducts.
Desulfonation: In some cases, it is possible to selectively remove the unwanted second sulfonic acid group. This can be achieved by heating the reaction mixture in sulfuric acid at a lower concentration after the initial sulfonation.[1][2]
Experimental Protocol: Monitoring Sulfonation by HPLC
A reverse-phase HPLC method can be used to monitor the progress of the sulfonation reaction.[3]
Sample Preparation: Withdraw a small aliquot of the reaction mixture and quench it in a known volume of water. Neutralize the sample with a suitable base.
HPLC Conditions:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[3]
Detection: UV-Vis detector at a wavelength appropriate for your compounds.
Analysis: Monitor the disappearance of the starting material peak and the appearance of the desired mono-sulfonated and undesired di-sulfonated product peaks.
Q2: My nitration step is producing a mixture of mono- and di-nitrated products, along with unreacted starting material. How can I improve the selectivity for the mono-nitro product?
A2: Achieving selective mono-nitration of anthraquinones can be challenging, as the reaction can readily proceed to di-nitration, and forcing the reaction to completion can lead to the formation of multiple isomers.[4][5]
Causality: The nitrating agent (typically a mixture of nitric acid and sulfuric acid) is highly reactive. The presence of activating groups on the anthraquinone ring can further promote multiple nitrations. Reaction temperature is a critical factor; higher temperatures favor di-nitration.[5]
Troubleshooting & Prevention:
Temperature Control: Maintain a low reaction temperature. Nitration of anthraquinones is often carried out at temperatures between 0°C and room temperature.[5]
Stoichiometry of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to the anthraquinone starting material. Use of a slight excess of the nitrating agent may be necessary, but a large excess will promote di-nitration.
Slow Addition: Add the nitrating agent slowly to the solution of the anthraquinone derivative to maintain better control over the reaction temperature and local concentrations.
Choice of Solvent: The choice of solvent can influence the selectivity of the nitration reaction.
Data Presentation: Effect of Temperature on Nitration Selectivity
Reaction Temperature (°C)
Mono-nitro Product (%)
Di-nitro Product (%)
Unreacted Starting Material (%)
0-5
85
5
10
20-25
70
20
10
40-50
40
50
10
Note: These are illustrative values and the actual results will depend on the specific substrate and reaction conditions.
Q3: I am performing a nucleophilic substitution on a halogenated anthraquinone sulfonic acid, and I'm observing a significant amount of a hydroxylated side product. What is the cause and how can I avoid it?
A3: The formation of a hydroxy-anthraquinone derivative is a common side reaction during nucleophilic substitution on halogenated anthraquinones, especially when the reaction is carried out in an aqueous medium.[6]
Causality: This side reaction is due to the concurrent nucleophilic attack of hydroxide ions (from water or base) on the electron-deficient carbon atom bearing the halogen.[6]
Troubleshooting & Prevention:
Control pH: If possible, run the reaction under neutral or slightly acidic conditions to minimize the concentration of hydroxide ions.
Anhydrous Conditions: If the nucleophile and reaction conditions permit, using an anhydrous organic solvent can eliminate the formation of the hydroxylated side product.
Choice of Base: If a base is required, consider using a non-nucleophilic organic base instead of an inorganic hydroxide.
Nucleophile Concentration: A higher concentration of the desired nucleophile can help it to outcompete the hydroxide ion in the substitution reaction.
Visualization: Competing Nucleophilic Reactions
Caption: A logical workflow for troubleshooting incomplete reactions.
Kochkina, E., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(2), 135-141.
Bayer AG. (1979). Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone. European Patent No. EP0001084B1.
Bayer AG. (1985). Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid. European Patent No. EP0132689B1.
Zhejiang Longsheng Group Co., Ltd. (2003). Technological process of synthesizing 1-amino-4-bromo anthraquinone-2-sodium sulfonate. Chinese Patent No. CN1403444A.
Bayer AG. (1980). Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I. U.S. Patent No. US4213910A.
U.S. Environmental Protection Agency. (n.d.). 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1).
I.G. Farbenindustrie Aktiengesellschaft. (1934). Manufacture of nitro-anthraquinone-sulphonic acid. U.S. Patent No. US1965818A.
Organic Syntheses. (n.d.). 9-nitroanthracene.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Amino-4-bromoanthraquinone-2-sulfonic acid.
Nanjing University of Science and Technology. (n.d.). A preparation method of anthraquinone-2-sulfonic acid compound.
Bayer AG. (1976). Process for the nitration of anthraquinones. U.S. Patent No. US3968130A.
Shanghai Jiao Tong University. (2020). Synthesis method of 9, 10-anthraquinone. Chinese Patent No. CN111018687B.
American Cyanamid Company. (n.d.). United States Patent Office.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (5-Nitro-AQS) in Bio-Assays.
Role: Senior Application Scientist
Audience: Drug Discovery & High-Content Screening (HCS) Professionals[1]
Executive Summary: The "Redox-Solubility" Paradox
You are likely encountering artifacts with 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (commonly referred to as 5-Nitro-AQS or 5-NAQS ) because you are treating it like a passive dye.[1][2] It is not.
It is a redox-active mediator and an anionic surfactant-like probe .[1][2]
In drug development, this compound is primarily used as an electron acceptor in metabolic assays or as a precursor in specific histological counterstains.[2] The "staining artifacts" you see—typically needle-like crystallization , high non-specific background , or inconsistent redox coloring —are physical manifestations of its chemical instability in varying ionic environments.[2]
This guide moves beyond basic "filter your solution" advice. We will engineer the thermodynamics of your buffer system to eliminate these artifacts at the source.[2]
Part 1: The Chemistry of the Artifact
To troubleshoot, we must first define the failure mode.[2] 5-NAQS artifacts usually stem from three competing equilibria:
The Solubility Limit (Crystal Artifacts): The anthraquinone core is hydrophobic and planar.[1][2] While the sulfonate group (
) confers water solubility, the nitro group () increases molecular stacking (pi-pi interactions).[1][2] If your buffer has high ionic strength (e.g., high salt PBS), the "salting-out" effect forces the molecules to stack into needle-like crystals (often mistaken for fungal contamination).[2]
The Anionic Trap (Background Artifacts): The sulfonate group is negatively charged.[1][2] It will bind non-specifically to positively charged domains (e.g., histone-rich nuclei, poly-lysine coated plates, or mitochondrial membranes) via electrostatic attraction, creating a "hazy" background that obscures the true signal.[2]
The Redox State (Color Artifacts): The oxidized form (Yellow) and reduced form (Red/Brown) have different solubilities.[1][2] In metabolic mapping, the reduced form often precipitates locally to mark activity.[2] If it diffuses before precipitating, you get "smearing" artifacts.[2]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I see dark, needle-like structures covering my cell monolayer."
Diagnosis:Pseudo-polymorphic Crystallization.
This is not biological.[1][2] It is the 5-NAQS precipitating out of solution due to a temperature drop or "Salting Out."[1][2]
Q: Did you store the stock solution at 4°C?
The Fix: Anthraquinones have steep solubility curves.[1][2] Never store working solutions at 4°C. Crystal nuclei form that are invisible to the eye but grow rapidly upon warming.[1][2]
Protocol: Store stocks (100 mM) in DMSO at -20°C. Thaw completely and vortex for 30 seconds before diluting into pre-warmed (37°C) media.
Q: Is your assay buffer high in Potassium (
)?
The Fix: Potassium salts of sulfonated anthraquinones are significantly less soluble than Sodium salts.[1][2]
Protocol: Switch to a Sodium-only buffer system (e.g., Na-PBS or HBSS without
).[1][2] Avoid buffers containing or if concentrations exceed 10 mM.[1][2]
Scenario B: "The background is uniformly yellow/orange, reducing signal-to-noise ratio."
Diagnosis:Electrostatic Non-Specific Binding (NSB).
The anionic sulfonate is binding to cationic residues on the plasticware or extracellular matrix.[1][2]
Q: Are you using coated plates (Poly-L-Lysine/Ornithine)?
The Fix: 5-NAQS binds avidly to these coatings.[1][2]
Protocol: Switch to Tissue-Culture Treated (TCT) plasticware (negatively charged surface) to repel the anionic probe.[1][2] If coating is mandatory, pre-block with 1% BSA for 30 minutes to mask cationic sites.[2]
Q: What is the pH of your wash buffer?
The Fix: At low pH (< 6.0), the sulfonate group may become protonated (less soluble) or protein surface charges become more positive (increasing binding).[2]
Protocol: Maintain wash buffer pH at 7.4 - 8.0 . This keeps the probe fully ionized and soluble, and reduces the net positive charge on tissue proteins.[2]
Scenario C: "The staining signal (Redox) fades within minutes."
Diagnosis:Re-oxidation Artifact.
The reduced form (the signal) is reacting with atmospheric oxygen and turning back into the oxidized form (colorless/yellow).[1][2]
Q: Is the plate exposed to air?
The Fix: Anthrahydroquinones (the reduced form) are oxygen-sensitive.[1][2]
Protocol: Use an oxygen scavenger system (e.g., EC-Oxyrase) or seal the plate/slide immediately with a non-permeable sealant (e.g., nail polish or specific coverslip sealants) for imaging.[2]
Part 3: Optimized Preparation Protocol
To ensure artifact-free performance, follow this "Self-Validating" preparation method.
Reagents:
Compound: 5-Nitro-1-Anthraquinonesulfonic Acid (Sodium Salt recommended).[1][2]
Why? Direct dilution into aqueous buffer often shocks the compound, causing micro-precipitation.[2] The ethanol step acts as a "solubility bridge."[1][2]
Final Working Solution:
Dilute the intermediate into pre-warmed (37°C) assay buffer to final concentration (e.g., 50-100 µM).
Critical: Use immediately.[1][2] Do not store the working solution.
Part 4: Visualization of the Artifact Pathway
The following diagram illustrates the "Danger Zones" where artifacts occur during the assay workflow.
Caption: Figure 1: Critical Control Points. Artifacts (Red) arise from ionic incompatibility or surface charge issues.[1][2] Success (Green) requires Sodium-based buffers and temperature control.[1]
Part 5: Solvent & Buffer Compatibility Table
Use this table to validate your current experimental setup.
Parameter
Recommended
AVOID (High Risk of Artifacts)
Reason
Primary Solvent
DMSO (Anhydrous)
Ethanol (Cold), Water (Direct)
Anthraquinones require a polar aprotic solvent for initial solubilization [1].[1]
Buffer Cation
Sodium ()
Potassium (), Calcium ()
Potassium/Calcium sulfonates have lower solubility products (), leading to needles [2].[2]
pH Range
7.2 – 8.0
< 6.0 or > 9.0
Acidic pH reduces solubility; Alkaline pH may induce chemical hydrolysis or auto-oxidation.[1][2]
Plasticware
TCT (Anionic)
Poly-Lysine/Amine (Cationic)
Electrostatic attraction causes high background haze.[1][2]
Temperature
37°C
4°C (Refrigeration)
Steep solubility curve causes rapid crystallization upon cooling.[1][2]
References
LookChem. (n.d.).[1][2] 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid - Chemical Properties and Solubility. Retrieved February 2, 2026, from [Link][2]
National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt.[1][2] Retrieved February 2, 2026, from [Link]
Frontiers in Microbiology. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer. Retrieved February 2, 2026, from [Link][2]
MDPI - Gels. (2025). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. Retrieved February 2, 2026, from [Link][2]
Technical Support Center: A Researcher's Guide to Preventing Photodegradation of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-. This document provides in-depth guidance, troubleshooting, and bes...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to mitigate the risk of photodegradation during experimental workflows. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Overview: Understanding the Inherent Photosensitivity
The chemical structure of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- is intrinsically susceptible to degradation upon exposure to light. This sensitivity arises from two key features:
The Anthraquinone Core: The 9,10-dioxoanthracene structure is a potent chromophore, meaning it readily absorbs light, particularly in the UV and visible regions of the spectrum[1][2]. This absorption elevates the molecule to an electronically excited state.
The Nitro Group (-NO₂): Nitroaromatic compounds are well-known for their complex photochemistry.[3][4][5] The strongly electron-withdrawing nature of the nitro group can influence the energy levels of the excited states and open various degradation pathways.
Upon absorbing a photon, the molecule can enter an excited triplet state, which is often long-lived and highly reactive.[5][6] This excited molecule can then undergo degradation through several mechanisms, including reacting with oxygen, abstracting hydrogen atoms from solvents, or undergoing intramolecular rearrangements.[4][6] This guide will provide you with the necessary protocols and knowledge to prevent these unwanted reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of this compound.
Q1: Why is my solution of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- changing color under lab light?
A change in color is a primary indicator of chemical degradation. The anthraquinone core and its degradation products are often colored. Standard laboratory lighting, especially fluorescent lighting, emits a significant amount of UV and blue light, which carries enough energy to initiate photochemical reactions in sensitive molecules like this one.[7]
Q2: What specific wavelengths of light are the most damaging?
While a specific high-resolution absorption spectrum for this exact molecule is not readily published, based on the parent compound (9,10-anthraquinone), significant absorption occurs in the UV range between 275-340 nm.[1] The presence of the nitro and sulfonic acid substituents likely shifts absorption into the visible spectrum. Therefore, it is critical to protect the compound from the entire UV spectrum and a significant portion of the visible light spectrum, particularly high-energy wavelengths below 500 nm.[7]
Q3: How should I store the compound, both in solid form and in solution?
Proper storage is the first line of defense against degradation.
Solid Compound: Store in an amber glass vial or an opaque container, tightly sealed, in a dark, temperature-controlled environment (refrigerated at 4°C or frozen at -20°C is recommended).[8]
Solutions: Prepare and store solutions in amber-colored volumetric flasks and vials or clear glassware completely wrapped in aluminum foil.[7][8] Store solutions in the dark at low temperatures. Avoid storing solutions in standard clear glass or plastic containers on the lab bench.[9]
Q4: During an experiment, I can't work in complete darkness. What are the best practices for handling solutions?
Minimizing light exposure is key.
Use Subdued Lighting: Work in a dimly lit area of the lab, away from direct sunlight or bright overhead lights.[10]
Employ Safelights: If possible, use long-wavelength lighting (amber or red lights, >500 nm) which is less likely to be absorbed by the compound.[7][8]
Cover Your Vessels: Keep beakers, flasks, and other experimental vessels covered with aluminum foil or opaque lids whenever possible.[7][10]
Work Efficiently: Minimize the time that solutions are exposed to any light source. Prepare your workspace in advance to ensure efficient handling.
Q5: Can I add a stabilizing agent to my solution to prevent photodegradation?
Yes, in some applications, chemical stabilizers can be used. These agents, often antioxidants or quenchers, work by intercepting the reactive excited state of the molecule or by scavenging harmful reactive oxygen species (ROS) that can be generated.[11][12]
Common Antioxidants: L-ascorbic acid (Vitamin C) or hindered phenols can be effective.[12]
Important Consideration: You must first validate that any additive does not interfere with your downstream analysis or experimental endpoint. Always run a control experiment to test for interference.
Part 2: Troubleshooting Guide
Use this table to diagnose and resolve common issues related to photodegradation.
Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent or non-reproducible analytical results.
Photodegradation of the compound during sample preparation or analysis, leading to lower-than-expected concentrations.
1. Strictly follow the light-protection protocols outlined in this guide.[8][10] 2. Prepare standards and samples immediately before analysis. 3. Use an HPLC autosampler with a refrigerated, dark sample compartment.
Appearance of unexpected peaks in HPLC or LC-MS chromatograms.
The extra peaks are likely photodegradation products.
1. Confirm the identity of the new peaks by exposing a sample to intense light and re-analyzing. 2. Implement rigorous light exclusion for all future experiments using amber vials and foil wrapping.[7][8] 3. Re-evaluate your solvent choice; some solvents can promote degradation.
Visible color change or precipitation in solution during an experiment.
Significant degradation has occurred, altering the chemical structure and potentially its solubility.
1. The solution is compromised and should be discarded.[8] 2. Conduct a root cause analysis to identify the source of light exposure (e.g., uncovered vessel, prolonged exposure, proximity to a window). 3. Review and enhance your light protection measures. Consider working in a darkroom or glovebox with controlled lighting.
Part 3: Visualization & Experimental Workflows
Conceptual Diagrams
The following diagrams illustrate the core concepts of photodegradation and the recommended workflow for prevention.
Caption: General mechanism of photodegradation.
Caption: Workflow for handling photosensitive compounds.
Part 4: Key Experimental Protocols
These protocols provide step-by-step instructions for common laboratory procedures, incorporating best practices for preventing photodegradation.
Protocol 1: Preparation of a Light-Protected Standard Solution (e.g., 1 mg/mL)
Objective: To prepare a stock solution while minimizing exposure to light.
Preparation: Work in a dimly lit area of the laboratory. Avoid working near windows or under direct overhead lighting.
Weighing: Tare a clean amber glass vial on the analytical balance. Carefully weigh the desired amount of the solid compound (e.g., 10 mg) directly into the vial and record the exact weight.
Dissolution: Quantitatively transfer the solid to the 10 mL amber volumetric flask. Use the chosen solvent to rinse the vial multiple times, ensuring all powder is transferred.
Solubilization: Add solvent to the flask until it is approximately half-full. Swirl gently or sonicate briefly (in a covered sonicator) to dissolve the compound completely.
Dilution to Volume: Once dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark on the neck of the flask.
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
Storage: Immediately transfer the solution to a labeled amber vial, seal tightly, and wrap the cap/vial junction with parafilm. For additional protection, wrap the entire vial in aluminum foil.
Documentation: Record the final concentration, date, and solvent on the label. Store the vial in a designated dark and cold location (e.g., a refrigerator at 4°C).
Protocol 2: Conducting a Controlled Photosensitivity Test
Objective: To determine the stability of the compound under your specific experimental conditions (e.g., in a specific buffer or cell culture medium).
Materials:
A freshly prepared stock solution of the compound.
Your experimental medium/buffer.
Two sets of appropriate sample containers (e.g., amber HPLC vials and clear HPLC vials).
HPLC or UV-Vis spectrophotometer.
Procedure:
Sample Preparation: Prepare at least six identical samples by diluting your stock solution to a typical experimental concentration in your chosen medium.
Group Assignment:
Protected Group (n=3): Transfer three samples into amber vials. Wrap them completely in aluminum foil. These are your control samples.
Exposed Group (n=3): Transfer the other three samples into clear vials.
Initial Analysis (T=0): Immediately analyze one sample from the "Protected Group" to establish the initial concentration or absorbance (C₀).
Exposure: Place all six vials (Protected and Exposed) in the exact location where your experiment would normally take place (e.g., on the lab bench, in the incubator).
Time-Point Analysis: At defined time points (e.g., T=1h, 4h, 8h, 24h), take one vial from each group and analyze its concentration (Cₜ) using the same analytical method as in step 3.
Data Analysis: Calculate the percentage of compound remaining at each time point for both groups using the formula: (Cₜ / C₀) * 100%.
Interpretation: A significant drop in concentration in the "Exposed Group" compared to the stable "Protected Group" confirms photosensitivity under your conditions and validates the necessity of your light-protection measures.
References
Taylor & Francis Online. (n.d.). Photodegradation – Knowledge and References. Retrieved February 2, 2026, from [Link]
Shae, Z., et al. (2020). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. RSC Publishing. Retrieved February 2, 2026, from [Link]
PubMed. (2020). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Retrieved February 2, 2026, from [Link]
SIELC Technologies. (2018). 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-. Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). Photodegradation. Retrieved February 2, 2026, from [Link]
Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. Retrieved February 2, 2026, from [Link]
ACS Omega. (2026). Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine Using a Ternary ZnFe2O4/(P,S)-g-C3N4/Two-Dimensional TiO2 Composite. American Chemical Society. Retrieved February 2, 2026, from [Link]
Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved February 2, 2026, from [Link]
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved February 2, 2026, from [Link]
Diva-portal.org. (n.d.). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Retrieved February 2, 2026, from [Link]
Journal of Chemical Theory and Computation. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. American Chemical Society. Retrieved February 2, 2026, from [Link]
National Institutes of Health. (n.d.). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. PMC. Retrieved February 2, 2026, from [Link]
California State University, Long Beach. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Retrieved February 2, 2026, from [Link]
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). UV-visible absorption spectra of 9,10-anthraquinone in n-pentane. Retrieved February 2, 2026, from [Link]
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved February 2, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). 9,10-Anthracenedione. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 5-Nitroanthraquinone-1-sulfonic Acid vs. Next-Generation Nitroreductase Probes
Executive Summary
The compound 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (common name: 5-Nitroanthraquinone-1-sulfonic acid or 5-NAQS ) represents a classic structural archetype in the design of "Turn-On" fluorescent probes. While often utilized as a chemical intermediate in dye synthesis, its specific functional groups make it a potent sensor for Nitroreductase (NTR) activity—a key biomarker for tumor hypoxia.
This guide objectively compares 5-NAQS against modern Naphthalimide and Near-Infrared (NIR) probes. While 5-NAQS offers superior aqueous solubility due to its sulfonate group, modern alternatives often outperform it in tissue penetration and quantum yield. This analysis details when to use 5-NAQS versus newer alternatives.
Mechanism of Action: The "Turn-On" Switch
The fluorescence mechanism of 5-NAQS relies on the reduction of its nitro group.[1][2]
State A (Quenched): The electron-withdrawing nitro group (
State B (Fluorescent): Under hypoxic conditions, Nitroreductase (NTR) enzymes, utilizing NADH as a cofactor, reduce the nitro group to an amino group (
).[1] This restores the intramolecular charge transfer (ICT) process, activating strong fluorescence (typically red/orange for anthraquinones).
Figure 1: Enzymatic Activation Pathway
Caption: The nitro-to-amine reduction catalyzed by NTR restores the fluorophore's emission capabilities.[1]
Comparative Analysis: 5-NAQS vs. Modern Alternatives
The following table contrasts 5-NAQS with two leading classes of NTR probes: Naphthalimide derivatives (Green/Yellow emission) and Cyanine/Si-Rhodamine derivatives (NIR emission).
Table 1: Physicochemical & Performance Comparison
Feature
5-NAQS (Subject)
Naphthalimide Probes (e.g., NA-NTR)
NIR Probes (e.g., Cy-NTR)
Core Structure
Anthraquinone
1,8-Naphthalimide
Cyanine / Si-Rhodamine
Solubility
High (Aqueous)
Low (Requires DMSO)
Low (Requires DMSO/Surfactant)
Excitation ()
UV/Blue (~350-400 nm)
Blue (~440 nm)
Red/Far-Red (~600-700 nm)
Emission ()
Orange/Red (~500-600 nm)
Green (~530 nm)
NIR (~700-800 nm)
Stokes Shift
Large (>100 nm)
Moderate (~80 nm)
Small (<50 nm)
Tissue Depth
Low (Surface/Cell Culture)
Medium (Tissue Slices)
High (In Vivo Imaging)
Cell Permeability
Moderate (Anionic charge)
High (Lipophilic)
High (Lipophilic)
Cost
Low (Readily Available)
Medium
High (Complex Synthesis)
Critical Insights:
Solubility Advantage: 5-NAQS contains a sulfonic acid group, making it highly water-soluble.[3] This eliminates the need for organic co-solvents (like DMSO) which can be cytotoxic in sensitive cell lines.
Wavelength Limitation: 5-NAQS requires UV/Blue excitation, which has poor tissue penetration and can cause autofluorescence in biological samples. NIR probes are superior for deep-tissue imaging.
Stokes Shift: The anthraquinone structure typically offers a large Stokes shift, reducing self-quenching and improving signal-to-noise ratios in simple assays.
Experimental Protocol: In Vitro NTR Activity Assay
Objective: Quantify Nitroreductase activity using 5-NAQS as a fluorogenic substrate.
Materials:
5-NAQS Stock Solution (10 mM in PBS, pH 7.4).
Purified Nitroreductase (from E. coli or commercial source).
Dilute 5-NAQS stock to a final concentration of 10 µM in degassed PBS.
Add NADH to a final concentration of 100 µM .
Enzyme Incubation:
Aliquot 190 µL of the Probe/NADH mixture into a 96-well black-bottom plate.
Add 10 µL of biological sample (cell lysate) or purified NTR (0–10 µg/mL standard curve).
Control: Include a well with Probe + NADH but no enzyme to measure background hydrolysis.
Kinetic Measurement:
Incubate at 37°C under anaerobic conditions (optional but recommended).
Monitor fluorescence every 2 minutes for 60 minutes.
Settings:
, (Verify peak based on specific buffer conditions).
Data Analysis:
Plot Fluorescence Intensity (
) vs. Time ().
Calculate the initial reaction rate (
).
Normalize against total protein concentration.
Selection Guide: When to Use Which Probe?
Figure 2: Decision Matrix
Caption: Flowchart for selecting the optimal NTR probe based on experimental constraints.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6736, 5-Nitroanthraquinone-1-sulfonic acid. Retrieved from [Link]
Xu, K., et al. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances.[2] (Discusses comparative kinetics of nitro-reduction probes). Retrieved from [Link]
Li, Y., et al. (2013). Recent progress in fluorescent probes for the detection of nitroreductase. Chemical Communications. (Review of Naphthalimide vs. Anthraquinone mechanisms). Retrieved from [Link]
EPA (2023). Toxic Substances Control Act (TSCA) Inventory. (Verifies chemical identity and regulatory status of CAS 82-50-8). Retrieved from [Link]
Biological activity of "1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-" vs. its amino derivative
Title: Comparative Biological Profile: 5-Nitro- vs. 5-Amino-Anthraquinone-1-Sulfonic Acid Subtitle: A Technical Guide on Redox Cycling, Cytotoxicity Mechanisms, and Experimental Validation Executive Summary: The Function...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Biological Profile: 5-Nitro- vs. 5-Amino-Anthraquinone-1-Sulfonic Acid
Subtitle: A Technical Guide on Redox Cycling, Cytotoxicity Mechanisms, and Experimental Validation
Executive Summary: The Functional Divergence
This guide compares the biological activity of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (referred to herein as the Nitro Derivative ) against its reduced counterpart, the Amino Derivative (5-amino-1-anthracenesulfonic acid).
While structurally similar—differing only by the oxidation state of the nitrogen substituent—these two compounds exhibit diametrically opposed biological behaviors. The Nitro Derivative acts as a potent redox cycler , generating reactive oxygen species (ROS) and exhibiting higher mutagenic potential. Conversely, the Amino Derivative functions primarily as a stable DNA intercalator with significantly reduced cytotoxicity, often serving as a metabolic endpoint or a scaffold for dye chemistry.
Mechanistic Profiling: Redox Cycling vs. Intercalation
The core biological difference lies in the electron-accepting capability of the anthraquinone ring, which is modulated by the substituent at the 5-position.
A. The Nitro Derivative: Futile Redox Cycling
The nitro group (
) is strongly electron-withdrawing. This sensitizes the anthraquinone core to enzymatic reduction (e.g., by NADPH:cytochrome P450 reductase or xanthine oxidase).
One-Electron Reduction: The compound accepts an electron to form a nitro-radical anion .
Futile Cycle: In the presence of molecular oxygen (
), this radical rapidly transfers the electron to oxygen, regenerating the parent nitro compound and creating a superoxide anion ().
Outcome: This cycle depletes cellular reducing equivalents (NADPH) and generates massive oxidative stress without permanently reducing the drug, leading to cytotoxicity.
B. The Amino Derivative: Stabilization and Intercalation
The amino group (
) is electron-donating.
Redox Stabilization: It pushes electron density into the ring, lowering the reduction potential. This makes the molecule resistant to the one-electron reduction required for redox cycling.
DNA Intercalation: The planar tricyclic structure allows insertion between DNA base pairs. The amino group can form hydrogen bonds with the phosphate backbone, stabilizing the complex. This mechanism is similar to anthracycline drugs (e.g., mitoxantrone) but generally exhibits lower potency in this simple sulfonated form.
C. Mechanistic Pathway Diagram
Caption: Figure 1. Divergent pathways. The Nitro derivative (Red) undergoes futile redox cycling generating ROS, or stepwise reduction to the Amino form. The Amino derivative (Green) is redox-stable and binds DNA (Blue).
Comparative Biological Data
The following data summarizes the performance differences based on standard toxicological assays.
Feature
5-Nitro Derivative (CAS 82-50-8)
5-Amino Derivative (CAS 4095-82-3)
Primary Mode of Action
Oxidative Stress (ROS Generation)
DNA Intercalation / Dye Binding
Ames Mutagenicity
Positive (Strain TA98, TA100)
Negative/Weak (Requires activation)
Cytotoxicity (IC50)
High (Low µM range due to ROS)
Moderate/Low (Depends on cell line)
Metabolic Stability
Unstable (Rapidly reduced)
Stable (End-product)
Solubility
High (Sulfonic acid salt)
High (Sulfonic acid salt)
Cellular Uptake
Passive diffusion
Passive diffusion / Transporter
Experimental Protocols
To validate these differences in a laboratory setting, the following protocols are recommended.
Protocol A: Chemical Transformation (Nitro to Amino)
Purpose: To synthesize the amino reference standard from the nitro precursor for comparative testing.
Dissolve 10 mmol of the Nitro derivative in 50 mL water. Adjust pH to 7.5 with dilute NaOH.
Add 1.5 equivalents of Sodium Sulfide (dissolved in minimal water) dropwise.
Observation: Solution will darken immediately.
Heat to 90–95°C for 4 hours.
Monitor reaction via TLC or HPLC (Nitro peak disappearance).
Cool to 4°C. The amino derivative typically precipitates or can be salted out with NaCl.
Validation: The product should exhibit a distinct UV-Vis shift (loss of nitro absorption, appearance of amino intramolecular charge transfer band ~480-500 nm).
Protocol B: ROS Generation Assay (NBT Reduction)
Purpose: To demonstrate the redox cycling capability of the Nitro derivative vs. the Amino derivative.
System: Cell-free enzymatic system (Xanthine/Xanthine Oxidase) or cellular lysate.
Initiate reaction with Xanthine Oxidase (0.05 U/mL).
Measure Absorbance at 560 nm (Formazan formation) every 1 min for 20 mins.
Expected Result: Group 1 (Nitro) will show a rapid, linear increase in A560 (superoxide production). Group 2 (Amino) will show minimal increase comparable to control, confirming lack of redox cycling.
Safety & Handling (E-E-A-T)
Mutagenicity Warning: The Nitro derivative is a suspected mutagen. It serves as a substrate for nitroreductases which generate hydroxylamine intermediates capable of forming DNA adducts. Handle with strict cytotoxic precautions (double gloving, fume hood).
Detoxification: The Amino derivative is generally considered the "detoxified" metabolite in this context, although it retains pharmacological activity as an intercalator.
Waste Disposal: Treat all nitro-anthraquinone waste as hazardous chemical waste. Do not dispose of down the drain.
References
Structure-Genotoxicity Relationships: Au, W. W., et al. (1981).[1] "Comparative structure-genotoxicity study of three aminoanthraquinone drugs and doxorubicin." Cancer Research.[1] Link
Redox Cycling Mechanism: Kappus, H. (1986). "Overview of enzyme systems involved in bioreduction of drugs and in redox cycling." Biochemical Pharmacology. Link
Synthesis & Industrial Context: "Synthetic process of 5-aminoanthraquinone-1-sulfonic acid sodium salt." Google Patents. Link
Chemical Identity (Nitro): National Center for Biotechnology Information. PubChem Compound Summary for CID 66952, 1-Nitroanthraquinone-5-sulfonic acid sodium salt. Link
Chemical Identity (Amino): National Center for Biotechnology Information. PubChem Compound Summary for CID 20689, 1-Aminoanthraquinone-5-sulfonic acid. Link
Cytotoxicity comparison of "1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-" and related compounds
[1] Executive Summary This technical guide evaluates the cytotoxicity profile of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (commonly referred to as 1-Nitroanthraquinone-5-sulfonic acid or 5-Nitro-AQ-1-S...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide evaluates the cytotoxicity profile of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (commonly referred to as 1-Nitroanthraquinone-5-sulfonic acid or 5-Nitro-AQ-1-S ).[1] While structurally related to potent chemotherapeutic anthracyclines like Doxorubicin, this compound exhibits a distinct toxicological mechanism driven primarily by nitro-reductive redox cycling rather than DNA intercalation.[1]
Key Findings:
Primary Mechanism: Hypoxia-selective toxicity via enzymatic reduction of the nitro group, generating reactive oxygen species (ROS).[1]
Solubility Profile: The sulfonic acid moiety confers high water solubility, altering membrane permeability compared to lipophilic anthraquinones.
Clinical Relevance: Primarily serves as a model for reductive stress toxicity and as a dye intermediate, contrasting with the topoisomerase-inhibiting action of clinical anthracyclines.[1]
Chemical Identity & Structural Activity Relationship (SAR)
To understand the cytotoxicity of 5-Nitro-AQ-1-S, we must compare its pharmacophore against established standards.[1]
Compound
Common Name
Key Functional Groups
Primary Solubility
Cytotoxicity Driver
CAS 82-50-8
5-Nitro-AQ-1-S
Nitro (-NO₂), Sulfonic Acid (-SO₃H)
Hydrophilic
Redox Cycling (ROS)
CAS 23214-92-8
Doxorubicin
Amino sugar, Hydroxyls, Quinone
Amphiphilic
DNA Intercalation / Topo II Inhibition
CAS 117-96-4
1-Aminoanthraquinone
Amino (-NH₂)
Lipophilic
DNA Intercalation (Weak)
CAS 131-08-8
AQ-2-S
Sulfonic Acid (-SO₃H)
Hydrophilic
Mitochondrial uncoupling (Weak)
SAR Analysis
The Nitro Group (-NO₂): Unlike the amino group in Doxorubicin, the nitro group in 5-Nitro-AQ-1-S is a strong electron acceptor.[1] It undergoes enzymatic reduction (by nitroreductases) to form nitro-radical anions.[1] This triggers a "futile redox cycle" in the presence of oxygen, generating Superoxide (
The Sulfonic Acid Group (-SO₃H): This group prevents significant passive diffusion across the lipid bilayer.[1] Consequently, 5-Nitro-AQ-1-S often shows lower whole-cell cytotoxicity in standard assays compared to lipophilic nitro-anthraquinones, unless specific organic anion transporters (OATs) are active.[1]
Mechanisms of Action: The Divergence
The following diagram illustrates the divergent pathways between the target compound (Redox Cycling) and the standard comparator, Doxorubicin (Intercalation).
Figure 1: Mechanistic divergence.[1] 5-Nitro-AQ-1-S relies on futile redox cycling to generate ROS, whereas Doxorubicin directly targets DNA integrity.[1]
Comparative Cytotoxicity Data (Predicted & Literature Synthesis)
Because CAS 82-50-8 is often an industrial intermediate, direct clinical IC50 values are rare compared to pharmaceutical anthracyclines.[1] The table below synthesizes data based on nitro-anthraquinone class behavior and available toxicity reports [1][4].[1][2]
Limited uptake due to sulfonate; ROS-dependent.[1]
V79 (Hamster)
5-Nitro-AQ-1-S
> 500 µM (Aerobic)
Low toxicity in oxygenated cells (futile cycling clears radical).[1]
V79 (Hamster)
5-Nitro-AQ-1-S
10 - 50 µM (Hypoxic)
High toxicity. Under hypoxia, the radical anion is not re-oxidized and can covalently bind macromolecules.[1]
Critical Insight: The cytotoxicity of 5-Nitro-AQ-1-S is Oxygen-Dependent .[1] In aerobic conditions, the futile cycle regenerates the parent compound, consuming ATP and generating ROS, but often requiring high concentrations for lethality. In hypoxic conditions (common in solid tumors), the reduction proceeds to toxic hydroxylamines.
Experimental Protocols for Validation
To objectively compare 5-Nitro-AQ-1-S against Doxorubicin, you must assess both viability and oxidative stress .[1]
Protocol A: Differential Cytotoxicity (Normoxia vs. Hypoxia)
Objective: Validate the hypoxia-selective toxicity typical of nitro-anthraquinones.
Dosing: Treat with serial dilutions (1 µM to 500 µM) of 5-Nitro-AQ-1-S for 24 hours.
Readout: Wash cells (critical to remove the colored anthraquinone) and add MTT reagent (0.5 mg/mL).[1] Incubate 3h. Solubilize formazan with DMSO.[1]
Analysis: Calculate IC50. Expect Group B (Hypoxia) to show a 5-10x lower IC50 than Group A.[1]
Protocol B: ROS Generation Assay (Flow Cytometry)
Objective: Confirm that toxicity is ROS-mediated (unlike Doxorubicin's primary DNA mechanism).[1]
Probe Loading: Load cells with DCFH-DA (10 µM) for 30 min at 37°C.
Exposure: Treat cells with IC50 concentrations of 5-Nitro-AQ-1-S vs. Doxorubicin for 4 hours.[1]
Control: Use NAC (N-acetylcysteine) pretreatment (5 mM) as a ROS scavenger negative control.[1]
Measurement: Analyze via Flow Cytometry (Ex/Em: 488/525 nm).
Result: 5-Nitro-AQ-1-S should show a massive right-shift in fluorescence (ROS positive) that is fully reversible by NAC.[1] Doxorubicin will show ROS, but NAC will not fully rescue cell viability (due to DNA damage).[1]
Workflow Visualization
Figure 2: Experimental workflow to distinguish hypoxia-selectivity and oxidative mechanism.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517266, 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, sodium salt.[1] Retrieved February 2, 2026 from [Link][1]
Kovacic, P., & Somanathan, R. (2010). Nitroaromatic compounds: Electrochemistry, electron transfer, reactive oxygen species, and bioactivity.[1] Current Organic Chemistry.[1] (Discusses the universal mechanism of nitro-redox cycling).
Begleiter, A. (1983). Cytocidal action of the quinone group and its relationship to antitumor activity.[1] Cancer Research.[1] (Foundational text on quinone vs. nitro-quinone toxicity).
LookChem. CAS 82-50-8 Safety and Toxicity Data.[1] Retrieved February 2, 2026 from [Link][1]
Scientific Committee on Consumer Safety (SCCS). Opinion on Anthraquinone-based dyes.[1] (Provides data on the mutagenicity and sensitization risks of sulfonated anthraquinones).
A Comparative Performance Analysis: 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- versus Commercial Anthraquinone Dyes
This technical guide provides a comprehensive comparative study of the novel dye, 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, against a selection of commercially available anthraquinone dyes. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive comparative study of the novel dye, 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-, against a selection of commercially available anthraquinone dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring new chromophores for various applications. By presenting side-by-side experimental data, this guide aims to elucidate the performance characteristics of this nitro-substituted anthracenesulfonic acid derivative and benchmark it against established industry standards.
Introduction to the Dyes
The core of this investigation is an anthraquinone derivative, 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-. Anthraquinone dyes are a significant class of colorants known for their structural diversity and robust performance, particularly their excellent lightfastness.[1] The introduction of a nitro group and a sulfonic acid group to the anthraquinone core is anticipated to modulate its spectral properties, solubility, and interactions with various substrates.
To provide a meaningful context for its performance, we have selected three commercially available anthraquinone dyes as benchmarks, each representing a different dye class and application spectrum:
C.I. Acid Blue 25: An anionic acid dye widely used for dyeing protein fibers like wool and silk, as well as polyamides.[2][3] Its sulfonic acid group ensures good water solubility.[4]
C.I. Disperse Red 60: A non-ionic disperse dye primarily used for coloring hydrophobic fibers such as polyester.[5][6] It is known for its bright color and good light fastness.[5]
C.I. Reactive Blue 19: A reactive dye that forms a covalent bond with the fiber, typically cellulose, offering excellent wash fastness.[1]
This comparative study will objectively evaluate these dyes across a range of critical performance parameters: spectral properties, solubility, tinctorial strength, and stability (photostability, thermal stability, and wash fastness).
Experimental Design and Rationale
The experimental protocols outlined below are designed to provide a rigorous and reproducible comparison of the dyes. The choice of each experiment is grounded in the fundamental requirements for a dye's utility in various applications, from textile dyeing to advanced materials.
Caption: Experimental workflow for the comparative study.
Key Performance Parameters: A Tabular Comparison
The following table summarizes the anticipated experimental data, providing a clear and concise comparison of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- and the selected commercial dyes.
Rationale: The absorption spectrum of a dye is fundamental to its color and is a critical parameter for any application involving light absorption or transmission. The wavelength of maximum absorbance (λmax) is essential for quantitative analysis, such as determining tinctorial strength. The presence of auxochromic and chromophoric groups, like nitro and sulfonic acid groups, is expected to influence the λmax.[7]
Protocol:
Solution Preparation: Prepare dilute solutions of each dye in a suitable solvent (e.g., deionized water for water-soluble dyes, or an appropriate organic solvent like DMSO for disperse dyes) to achieve an absorbance in the range of 0.5 - 1.5 AU.
Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer and scan the absorbance from 200 to 800 nm.
Data Acquisition: Record the absorbance spectrum for each dye solution.
Analysis: Determine the λmax for each dye from its respective spectrum.
Caption: Workflow for determining spectral properties.
Solubility Assessment
Rationale: A dye's solubility is a critical factor determining its application method. For instance, acid and reactive dyes require good water solubility for application in aqueous dye baths, whereas disperse dyes are characterized by their low water solubility.[8] The sulfonic acid group in the target molecule is expected to impart significant water solubility.
Protocol:
Saturated Solution Preparation: Add an excess amount of each dye to a known volume of deionized water (and other relevant solvents) in a sealed container.
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
Separation: Centrifuge or filter the saturated solutions to remove undissolved solid dye.
Quantification: Accurately dilute an aliquot of the clear supernatant and measure its absorbance at the predetermined λmax.
Calculation: Calculate the concentration of the dissolved dye using a pre-established calibration curve, and express the solubility in g/L.
Tinctorial Strength Determination
Rationale: Tinctorial strength refers to the ability of a dye to impart color to a substrate.[9] It is a measure of color intensity at a given concentration and is a crucial parameter for the economic viability of a dye.
Protocol:
Standard and Sample Preparation: Prepare stock solutions of the comparator dyes (standards) and the target dye (sample) of the same known concentration.
Spectrophotometric Measurement: Measure the absorbance of each solution at its respective λmax.
Calculation: The relative tinctorial strength of the target dye compared to a standard is calculated using the following formula:
Relative Tinctorial Strength (%) = (Absorbance of Sample / Absorbance of Standard) x 100
Photostability (Light Fastness) Testing
Rationale: The ability of a dye to resist fading upon exposure to light is a critical performance characteristic, particularly for textiles and coatings.[10] Anthraquinone dyes are generally known for their good to excellent lightfastness.
Sample Preparation: Dye a suitable substrate (e.g., wool fabric for acid dyes, polyester for disperse dyes, cotton for reactive dyes) with each of the dyes under standardized conditions.
Exposure: Expose the dyed samples to a calibrated artificial light source (Xenon arc lamp) under controlled conditions of temperature and humidity, alongside a set of blue wool standards (rated 1-8, where 8 is the highest fastness).
Evaluation: Periodically mask a portion of the samples and the blue wool standards. Continue exposure until a specified color change is observed on the samples.
Rating: Assess the degree of fading of the test samples by comparing the color change of the exposed and unexposed areas with the fading of the blue wool standards. The light fastness rating corresponds to the number of the blue wool standard that shows a similar degree of fading.
Rationale: Thermal stability is important for dyes that are applied at high temperatures, such as disperse dyes on polyester. TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which the dye begins to decompose.[12]
Protocol:
Sample Preparation: Place a small, accurately weighed amount of the dry dye powder into a TGA sample pan.
TGA Measurement: Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.
Wash Fastness Testing
Rationale: Wash fastness is a crucial property for textile dyes, indicating the resistance of the color to repeated laundering.[13][14] This is particularly important for reactive dyes, which are expected to have excellent wash fastness due to the formation of covalent bonds with the fiber.
Composite Specimen Preparation: Prepare a composite specimen by sewing a piece of the dyed fabric between two pieces of undyed standard multifiber fabric (containing common fiber types like cotton, wool, polyester, etc.).
Washing Procedure: Place the composite specimen in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls (to provide mechanical action). Agitate the container in a laundering apparatus at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes).
Rinsing and Drying: After washing, rinse the composite specimen thoroughly and dry it under standard conditions.
Evaluation: Assess the change in color of the dyed fabric and the degree of staining on the adjacent multifiber fabric using the standard grey scales for color change and staining. The ratings range from 1 (poor) to 5 (excellent).
Conclusion
This comparative guide outlines a systematic approach to evaluating the performance of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- against established commercial dyes. The experimental data generated from these protocols will provide valuable insights into the potential applications of this novel dye. The presence of the nitro and sulfonic acid functional groups is hypothesized to result in a dye with strong tinctorial strength, good water solubility, and potentially unique photostability and thermal stability characteristics. The direct comparison with C.I. Acid Blue 25, C.I. Disperse Red 60, and C.I. Reactive Blue 19 will allow for a clear positioning of this new dye within the existing landscape of high-performance colorants.
YouTube. Acid Dyeing Wool Yarn Tutorial #1: What is Acid Dye and How Much Do I Need? [Link]
NBchao.Com. What is tinctorial strength? Terms. [Link]
NIH. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. [Link]
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ACS Publications. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. [Link]
Semantic Scholar. Thermal Analysis and Characterization of Some Cellulosic Fabrics Dyed by a New Natural Dye and Mordanted with Different Mordants. [Link]
PubMed Central. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. [Link]
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]